4-fluoro MBZP
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMDNJJTGINMCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 4-fluoro MBZP
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-fluoro MBZP (4-fluoromethylbenzylpiperazine) is a novel psychoactive substance (NPS). As of the date of this document, there is a significant lack of direct experimental data on its pharmacological profile. The following guide is based on the pharmacology of its parent compound, benzylpiperazine (BZP), and other structurally related piperazine (B1678402) derivatives. The mechanism of action, quantitative data, and experimental protocols described herein are therefore inferred and should be considered hypothetical until validated by direct experimental evidence for this compound.
Introduction
This compound is a synthetic stimulant belonging to the piperazine chemical class. It is a derivative of benzylpiperazine (BZP), with a fluorine atom substituted on the 4-position of the benzyl (B1604629) ring.[1] Its emergence as a novel psychoactive substance necessitates a comprehensive understanding of its likely mechanism of action to inform research, forensic analysis, and public health initiatives.[1] This guide synthesizes the available information on structurally similar compounds to provide a detailed, albeit inferred, overview of the core pharmacology of this compound.
Presumed Core Mechanism of Action
Based on its structural similarity to BZP, this compound is presumed to act as a central nervous system stimulant with a primary mechanism involving the modulation of monoaminergic systems.[2][3] The core actions are likely twofold:
-
Monoamine Transporter Inhibition and Release: this compound is expected to inhibit the reuptake of dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) by binding to the dopamine transporter (DAT) and the serotonin transporter (SERT).[2][4] It may also act as a substrate for these transporters, leading to the non-vesicular release (efflux) of these neurotransmitters from the presynaptic neuron into the synapse.[4][5] This dual action increases the extracellular concentrations of dopamine and serotonin, leading to enhanced dopaminergic and serotonergic neurotransmission.
-
Serotonin Receptor Agonism: Some evidence suggests that phenylpiperazine compounds can be utilized to study 5-HT2 receptors.[6][7] Therefore, it is plausible that this compound may also exhibit direct agonist activity at certain serotonin receptor subtypes, potentially contributing to its overall psychoactive effects.
The fluorination at the para-position of the benzyl ring may influence its metabolic stability and affinity for its targets compared to the parent compound BZP.
Quantitative Data from Structurally Related Compounds
To date, no specific binding affinities (Ki) or functional potencies (IC50/EC50) for this compound have been published. The following tables summarize quantitative data for the parent compound, benzylpiperazine (BZP), and a related phenylpiperazine, trifluoromethylphenylpiperazine (TFMPP), to provide a comparative context.
Table 1: Monoamine Transporter Activity of Benzylpiperazine (BZP)
| Compound | Transporter | Assay Type | Value (nM) |
| BZP | DAT | Neurotransmitter Release (EC | 175 |
| BZP | NET | Neurotransmitter Release (EC | 62 |
| BZP | SERT | Neurotransmitter Release (EC | 6050 |
Data sourced from a study on benzylpiperazine's effects on monoamine transporters.[5]
Table 2: Serotonin Receptor Binding Affinity of Trifluoromethylphenylpiperazine (TFMPP)
| Compound | Receptor Subtype | Assay Type | Value (K |
| TFMPP | 5-HT | Radioligand Binding | 130 |
| TFMPP | 5-HT | Radioligand Binding | 160-180 |
| TFMPP | 5-HT | Radioligand Binding | 130 |
| TFMPP | 5-HT | Radioligand Binding | 290 |
| TFMPP | 5-HT | Radioligand Binding | 130 |
This data illustrates the interaction of a related phenylpiperazine with various serotonin receptors.[8][9] Note that TFMPP is not considered a highly selective ligand.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the presumed signaling pathways affected by this compound and a general workflow for its pharmacological characterization.
Caption: Presumed mechanism of this compound on dopaminergic and serotonergic synapses.
Caption: A generalized workflow for the in vitro characterization of this compound.
Detailed Experimental Protocols (Hypothetical)
The following are representative protocols for key experiments to determine the pharmacological profile of a compound like this compound. These are based on standard methodologies for characterizing monoamine transporter inhibitors and receptor ligands.[11][12][13][14][15][16][17][18]
Objective: To determine the binding affinity (Ki) of this compound for the dopamine and serotonin transporters.
Materials:
-
HEK293 cells stably expressing human DAT (hDAT) or human SERT (hSERT).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT.
-
Non-specific binding inhibitors: GBR 12909 (for DAT), fluoxetine (B1211875) (for SERT).
-
96-well plates, filter mats (GF/B), scintillation fluid, and a microplate scintillation counter.
Protocol:
-
Membrane Preparation: Culture hDAT- or hSERT-expressing HEK293 cells and harvest. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation (e.g., 20-40 µg protein/well), a fixed concentration of radioligand (at its approximate K
dvalue), and varying concentrations of this compound (e.g., 0.1 nM to 100 µM). -
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Dry the filter mats, add scintillation fluid, and measure radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC
50value by non-linear regression analysis of the competition curve. Calculate the Kivalue using the Cheng-Prusoff equation: Ki= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant.
Objective: To measure the functional potency (IC50) of this compound to inhibit dopamine and serotonin uptake.
Materials:
-
HEK293 cells expressing hDAT or hSERT, plated in 96-well plates.
-
Assay buffer (e.g., Krebs-HEPES buffer).
-
Radiolabeled substrates: [³H]dopamine or [³H]serotonin.
-
Scintillation fluid and a microplate scintillation counter.
Protocol:
-
Cell Culture: Plate transporter-expressing cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-15 minutes at room temperature.
-
Uptake Initiation: Add a fixed concentration of [³H]dopamine or [³H]serotonin to each well to initiate uptake.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lysis and Quantification: Lyse the cells (e.g., with 1% SDS), add scintillation fluid, and measure the radioactivity to quantify the amount of substrate taken up by the cells.
-
Data Analysis: Plot the percentage of inhibition against the concentration of this compound and determine the IC
50value using non-linear regression.
Objective: To assess the ability of this compound to activate Gq-coupled 5-HT2 receptors, measured by changes in intracellular calcium.
Materials:
-
HEK293 cells expressing a human 5-HT2 receptor subtype (e.g., 5-HT
2A). -
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Plating: Plate the 5-HT2 receptor-expressing cells in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C in the dark.
-
Baseline Measurement: Wash the cells to remove excess dye. Measure the baseline fluorescence for a short period using the fluorescence plate reader.
-
Compound Addition: Add varying concentrations of this compound to the wells using the instrument's integrated fluidics.
-
Signal Detection: Immediately after compound addition, continuously measure the fluorescence signal for several minutes to detect changes in intracellular calcium concentration.
-
Data Analysis: Calculate the change in fluorescence from baseline. Determine the EC
50value by plotting the response against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Conclusion
While direct pharmacological data for this compound is currently unavailable, its structural relationship to benzylpiperazine provides a strong basis for its presumed mechanism of action as a dopamine and serotonin releasing agent and reuptake inhibitor. The fluorination of the benzyl ring is a common strategy in medicinal chemistry that can alter potency, selectivity, and metabolic stability, suggesting that the pharmacological profile of this compound may differ from that of BZP. The experimental protocols outlined in this guide provide a roadmap for the systematic in vitro characterization of this and other novel psychoactive substances. Further research is imperative to definitively elucidate the pharmacological and toxicological profile of this compound.
References
- 1. cfsre.org [cfsre.org]
- 2. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 3. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Radiosynthesis binding affinity and biodistribution of 3-[F-18]fluoro-N-({alpha},{alpha},{alpha}-trifluoro-m-tolyl)piperazine (FTFMPP), a radioligand for the Serotonin system (Journal Article) | OSTI.GOV [osti.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. acnp.org [acnp.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bu.edu [bu.edu]
- 16. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 18. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
Unraveling the Pharmacological Profile of 4-fluoro MBZP: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro Methylbenzylpiperazine (4-fluoro MBZP), also known as 4F-MBZP, is a novel psychoactive substance (NPS) classified as a piperazine (B1678402) derivative.[1][2] As a structural analog of benzylpiperazine (BZP), it has appeared in the recreational drug market, prompting interest from the scientific and forensic communities.[1][2] This technical guide provides a comprehensive overview of the currently available pharmacological information for this compound, addresses the significant gaps in quantitative data, and offers insights based on related compounds.
Chemical and Physical Properties
A clear understanding of the physicochemical characteristics of this compound is fundamental for its study. The key properties are summarized in the table below.
| Property | Value | Reference |
| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine | [2] |
| Synonyms | 4-Fluoro-MBZP, 4-Fluoro-Methylbenzylpiperazine | [2] |
| CAS Number | 144734-44-1 | [2] |
| Molecular Formula | C₁₂H₁₇FN₂ | [2][3] |
| Molecular Weight | 208.3 g/mol | [2][3] |
| Solubility | Soluble in PBS (pH 7.2) at ≥10mg/mL; Sparingly soluble in DMSO (1-10 mg/ml) | [4] |
| Storage | -20°C | [5] |
Presumed Pharmacological Profile
Direct pharmacological studies on this compound are currently lacking in the published scientific literature.[1][2] However, based on its structural similarity to BZP and other piperazine derivatives, its mechanism of action is presumed to involve the modulation of monoaminergic systems.
Mechanism of Action (Hypothesized)
It is hypothesized that this compound acts as a stimulant by:
-
Stimulating the release of dopamine (B1211576) and serotonin (B10506) from presynaptic neurons.[1][2]
-
Inhibiting the reuptake of these neurotransmitters from the synaptic cleft.[1][2]
This dual action would lead to an increase in the extracellular concentrations of dopamine and serotonin, resulting in its stimulant effects. BZP analogs have been shown to increase extracellular dopamine by 200–300% at 10 μM concentrations.[3] Some sources also suggest a potential interaction with 5-HT2 receptors, though this remains to be experimentally verified.[6][7]
The introduction of a fluorine atom at the para position of the benzyl (B1604629) ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic profiles.[3]
Quantitative Data: A Notable Absence
A thorough search of the scientific literature reveals a significant absence of quantitative pharmacological data for this compound. Key parameters such as receptor binding affinities (e.g., Kᵢ, IC₅₀ values) and functional potencies (e.g., EC₅₀ values) at specific monoamine transporters or receptors have not been reported. This lack of data prevents a detailed comparison with other psychoactive compounds and highlights the need for further research in this area.
Experimental Protocols: Extrapolations and General Methodologies
While specific experimental protocols for the synthesis and pharmacological evaluation of this compound are not detailed in the literature, methodologies employed for similar piperazine derivatives can be adapted.
Synthesis
A plausible synthetic route for this compound, based on general methods for N-benzylation of piperazines, would involve the reaction of 1-methylpiperazine (B117243) with 4-fluorobenzyl chloride.
In Vitro Pharmacological Assays
To characterize the pharmacological profile of this compound, the following in vitro assays would be essential:
-
Receptor Binding Assays: Radioligand binding assays using cell membranes expressing human dopamine transporters (DAT), serotonin transporters (SERT), and norepinephrine (B1679862) transporters (NET), as well as various dopamine and serotonin receptor subtypes, would be necessary to determine the binding affinities.
-
Neurotransmitter Uptake Assays: Synaptosomal preparations or cell lines expressing monoamine transporters can be used to measure the inhibitory effect of this compound on the uptake of radiolabeled dopamine, serotonin, and norepinephrine.
-
Neurotransmitter Release Assays: In vitro microdialysis or superfusion techniques with pre-loaded synaptosomes can be employed to quantify the ability of this compound to induce the release of monoamines.
In Vivo Behavioral Assays
Animal models are crucial for understanding the physiological and behavioral effects of this compound. Standard in vivo studies for assessing stimulant properties include:
-
Locomotor Activity: Measuring changes in spontaneous movement in rodents.
-
Drug Discrimination Studies: Training animals to distinguish between the subjective effects of this compound and saline.
-
Intracranial Self-Stimulation (ICSS): Assessing the rewarding and reinforcing properties of the compound.
Visualizing the Hypothesized Mechanism and Workflow
To conceptualize the presumed mechanism of action and the necessary experimental workflow, the following diagrams are provided.
Caption: Hypothesized mechanism of this compound in the synapse.
Caption: Recommended experimental workflow for characterizing this compound.
Toxicology and Legal Status
There is no formal toxicological data available for this compound.[1][2] Any potential toxicity is inferred from related piperazine compounds, which have been associated with adverse effects such as seizures, hyperthermia, and cardiotoxicity at high doses.[3] The legal status of this compound is variable by jurisdiction. For instance, it is not currently a scheduled substance in the United States.[1][2]
Conclusion and Future Directions
This compound is a novel psychoactive substance with a presumed stimulant mechanism of action mediated through the dopaminergic and serotonergic systems. A significant knowledge gap exists regarding its specific pharmacological properties, as quantitative data on its receptor binding affinities, transporter interactions, and in vivo effects are absent from the scientific literature. The information presented in this guide is largely based on extrapolation from its structural analogs.
Future research should prioritize the comprehensive in vitro and in vivo characterization of this compound to elucidate its precise pharmacological profile and toxicological risks. Such studies are essential for informing public health and regulatory bodies and for providing the scientific community with a clearer understanding of this emerging compound.
References
In Vitro Metabolism of 4-fluoro MBZP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-fluoro Methylbenzylpiperazine (4-fluoro MBZP or 4F-MBZP) is a novel psychoactive substance (NPS) belonging to the piperazine (B1678402) class, structurally analogous to benzylpiperazine (BZP).[1][2] While its pharmacological and toxicological profiles are not yet fully elucidated, understanding its metabolic fate is crucial for predicting its duration of action, potential for drug-drug interactions, and toxicological risk. This technical guide outlines a comprehensive in vitro approach to characterizing the metabolism of this compound. It details hypothesized metabolic pathways based on existing knowledge of similar compounds, provides detailed experimental protocols for metabolite identification and enzyme kinetics, and presents a framework for data interpretation and visualization.
Introduction
This compound has emerged as a designer drug, with its identification in forensic samples reported in recent years.[1][3] Structurally, it is characterized by a 4-fluorobenzyl group attached to a methylpiperazine moiety.[1][2] The metabolism of structurally related piperazine derivatives, such as N-benzylpiperazine (BZP), typically involves Phase I and Phase II biotransformations.[4][5] Phase I reactions for piperazine compounds often include N-dealkylation, aromatic hydroxylation, and piperazine ring oxidation, primarily catalyzed by Cytochrome P450 (CYP) enzymes.[4][6] Phase II metabolism commonly involves the conjugation of Phase I metabolites with glucuronic acid.[5]
This guide proposes a systematic in vitro investigation to elucidate the metabolic pathways of this compound, identify the enzymes responsible for its biotransformation, and quantify the kinetics of these processes.
Hypothesized Metabolic Pathways of this compound
Based on the metabolism of BZP and other piperazine-containing drugs, the following metabolic pathways for this compound are hypothesized:
-
N-Dealkylation: Cleavage of the methyl group from the piperazine ring to form 4-fluorobenzylpiperazine. This is a common metabolic route for N-alkylated piperazines.[6]
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the fluorobenzyl ring.
-
Piperazine Ring Oxidation: Oxidation of the piperazine ring can lead to the formation of various metabolites, including ring-opened products.[7]
-
Phase II Conjugation: Glucuronidation of hydroxylated metabolites.
These potential pathways are visualized in the diagram below.
Caption: Hypothesized metabolic pathways of this compound.
Experimental Protocols
A tiered approach is recommended to investigate the in vitro metabolism of this compound.
Microsomal Stability Assay
This assay determines the intrinsic clearance of this compound in human liver microsomes (HLMs).
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Pre-incubate HLMs with this compound in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
A control incubation without the NADPH regenerating system should be run in parallel to account for non-enzymatic degradation.
The workflow for this assay is depicted below.
Caption: Experimental workflow for the microsomal stability assay.
Metabolite Identification
This experiment aims to identify the major metabolites of this compound formed in HLMs.
Materials:
-
Same as for the microsomal stability assay, with the addition of:
-
High-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap instrument.
Procedure:
-
Follow the incubation procedure as described for the microsomal stability assay, but with a higher concentration of this compound and a longer incubation time (e.g., 60 minutes) to generate sufficient quantities of metabolites.
-
After quenching and centrifugation, analyze the supernatant using LC-HRMS.
-
Compare the chromatograms of the test incubation with a control incubation (without NADPH) to identify peaks corresponding to metabolites.
-
Utilize the accurate mass data from the HRMS to propose elemental compositions for the metabolites.
-
Perform MS/MS fragmentation analysis to elucidate the structures of the identified metabolites.
CYP450 Reaction Phenotyping
This determines which specific CYP450 enzymes are responsible for the metabolism of this compound. Two common methods are:
-
Incubation with recombinant human CYP enzymes: Individual recombinant CYP enzymes are incubated with this compound and an NADPH regenerating system. The formation of metabolites is then monitored.
-
Incubation with HLMs in the presence of selective chemical inhibitors: HLMs are incubated with this compound and a selective inhibitor for a specific CYP enzyme. A reduction in metabolite formation compared to a control without the inhibitor indicates the involvement of that enzyme.
Procedure (using recombinant enzymes):
-
Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH regenerating system.
-
After a set incubation time, quench the reactions and analyze for the formation of key metabolites by LC-MS/MS.
-
The enzymes that produce the highest levels of metabolites are the primary contributors to the metabolism of this compound.
Data Presentation
Quantitative data from these experiments should be presented in clear and concise tables.
Table 1: Microsomal Stability of this compound
| Parameter | Value |
| Half-life (t1/2, min) | Calculated |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Calculated |
Table 2: Metabolite Formation Kinetics in HLMs
| Metabolite | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |
| M1 (e.g., N-desmethyl) | Determined | Determined |
| M2 (e.g., Hydroxylated) | Determined | Determined |
Table 3: Relative Contribution of CYP450 Isoforms to this compound Metabolism
| CYP450 Isoform | Relative Contribution (%) |
| CYP1A2 | Determined |
| CYP2B6 | Determined |
| CYP2C9 | Determined |
| CYP2C19 | Determined |
| CYP2D6 | Determined |
| CYP3A4 | Determined |
Conclusion
The in vitro metabolism of the novel psychoactive substance this compound can be systematically investigated using a combination of microsomal stability assays, metabolite identification with high-resolution mass spectrometry, and CYP450 reaction phenotyping. The methodologies outlined in this guide provide a robust framework for generating critical data on its metabolic fate. This information is essential for understanding its pharmacokinetic profile, potential for drug interactions, and for informing toxicological risk assessments. The hypothesized metabolic pathways, primarily involving N-dealkylation and aromatic hydroxylation by CYP450 enzymes, require experimental validation. The presented experimental designs and data presentation formats will aid researchers in conducting these studies and effectively communicating their findings.
References
- 1. cfsre.org [cfsre.org]
- 2. caymanchem.com [caymanchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurochemical Profile of 4-fluoro MBZP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-fluoro MBZP (1-(4-fluorobenzyl)-4-methylpiperazine) is a novel psychoactive substance (NPS) belonging to the benzylpiperazine class of compounds. While direct pharmacological and toxicological data on this compound are scarce, its structural similarity to benzylpiperazine (BZP) and other piperazine (B1678402) derivatives allows for a predictive analysis of its neurochemical effects. This technical guide provides a comprehensive overview of the anticipated neurochemical profile of this compound, drawing upon the established pharmacology of BZP and the principles of structure-activity relationships (SAR) for fluorinated analogues. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating this and related compounds.
Introduction
This compound (4F-MBZP) is a synthetic stimulant that has been identified in forensic samples and is available as an analytical reference standard.[1] As a derivative of benzylpiperazine, its mechanism of action is presumed to involve the modulation of monoaminergic neurotransmitter systems, specifically those involving dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE).[2][3] The introduction of a fluorine atom to the benzyl (B1604629) ring and a methyl group to the piperazine nitrogen are expected to modify the potency, selectivity, and metabolic stability of the parent compound, BZP. Understanding these potential alterations is critical for predicting its pharmacological effects and abuse liability.
Predicted Neurochemical Effects of this compound
The neurochemical effects of this compound are largely extrapolated from its parent compound, benzylpiperazine (BZP). BZP is known to be a "messy drug" due to its complex interactions with multiple components of the monoaminergic systems.[2][4]
Monoamine Transporter Interactions
BZP acts as a substrate-releasing agent at dopamine, norepinephrine, and serotonin transporters (DAT, NET, and SERT), triggering non-vesicular release of these neurotransmitters from presynaptic terminals. It also inhibits their reuptake.[5] This dual action leads to a significant increase in the synaptic concentrations of DA, NE, and 5-HT.[5]
The addition of a 4-fluoro substituent on the benzyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and, in some cases, alter receptor affinity. For instance, studies on other piperazine and piperidine (B6355638) derivatives have shown that a 4-fluoro substitution can be beneficial for binding to the dopamine transporter.[5] The N-methyl group on the piperazine ring, as seen in the parent compound methylbenzylpiperazine (MBZP), is known to produce effects very similar to BZP, albeit with a slightly weaker stimulant effect and a reduced tendency for negative side effects.[6]
Based on this, this compound is predicted to be a potent releaser and reuptake inhibitor at DAT and NET, with a comparatively weaker action at SERT, similar to BZP.
Table 1: Comparative Monoamine Transporter Activity of Benzylpiperazine (BZP)
| Neurotransmitter Transporter | Action | EC50 for Release (nM) |
| Dopamine Transporter (DAT) | Release/Reuptake Inhibition | 175 |
| Norepinephrine Transporter (NET) | Release/Reuptake Inhibition | 62 |
| Serotonin Transporter (SERT) | Release/Reuptake Inhibition | 6050 |
Data extrapolated from studies on Benzylpiperazine (BZP).[7] The EC50 values represent the concentration required to elicit a half-maximal release of the respective neurotransmitter.
Receptor Interactions
BZP also exhibits direct agonist activity at a range of serotonin receptors and antagonist activity at α2-adrenergic receptors.[7] The α2-adrenergic antagonism inhibits the negative feedback mechanism for norepinephrine release, further increasing synaptic NE levels.[7] It is plausible that this compound retains this receptor interaction profile.
Signaling Pathways
The primary signaling pathway affected by this compound is expected to be the G-protein coupled receptor (GPCR) cascade initiated by the increased synaptic concentrations of dopamine, norepinephrine, and serotonin.
Caption: Predicted monoaminergic signaling pathway affected by this compound.
Experimental Protocols
While specific experimental data for this compound is not yet available, the following protocols are standard methodologies used to characterize the neurochemical profile of novel psychoactive substances like benzylpiperazine derivatives.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to specific receptors and transporters.
Caption: General workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize brain tissue or cultured cells expressing the target receptor/transporter (e.g., DAT, SERT, 5-HT2A) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (this compound). Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known ligand).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[8]
In Vitro Neurotransmitter Release Assays
These assays measure the ability of a compound to induce the release of neurotransmitters from isolated nerve terminals (synaptosomes).
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine) of rodents.
-
Radiolabeling: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine) to allow for its uptake into the nerve terminals.
-
Superfusion: Place the radiolabeled synaptosomes in a superfusion apparatus and wash with buffer to establish a stable baseline of radioactivity.
-
Drug Application: Introduce varying concentrations of this compound into the superfusion buffer and collect the superfusate in fractions.
-
Quantification: Measure the radioactivity in each fraction using a liquid scintillation counter to determine the amount of neurotransmitter released.
-
Data Analysis: Calculate the percentage of total neurotransmitter released at each drug concentration and determine the EC50 value.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.[9]
References
- 1. cfsre.org [cfsre.org]
- 2. researchgate.net [researchgate.net]
- 3. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
- 7. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
4-fluoro MBZP stability and degradation pathways
An In-Depth Technical Guide to the Predicted Stability and Degradation Pathways of 4-fluoro MBZP Disclaimer: Specific experimental data on the stability and degradation of this compound (4-fluorobenzylpiperazine) is not readily available in published literature. This guide is therefore based on the known stability of its parent compound, Benzylpiperazine (BZP), and general principles of pharmaceutical degradation for analogous structures. The presented data and pathways are predictive and intended to serve as a scientific guide for researchers, scientists, and drug development professionals.
Introduction
This compound (4-fluorobenzylpiperazine) is a research chemical and a derivative of benzylpiperazine. Understanding its stability and degradation profile is crucial for its synthesis, storage, formulation, and for predicting its metabolic fate. This document outlines the predicted degradation pathways, presents hypothetical stability data under various stress conditions, and provides detailed experimental protocols for its analysis.
Predicted Degradation Pathways
The chemical structure of this compound, featuring a piperazine (B1678402) ring, a benzyl (B1604629) group, and a fluorine-substituted aromatic ring, suggests several potential degradation pathways. The primary routes of degradation are predicted to be oxidation and photodegradation .
-
Oxidative Degradation: The piperazine ring is susceptible to oxidation, which can lead to N-oxidation and ring-opening byproducts. The benzylic carbon is also a potential site for oxidation, which could lead to the formation of a ketone.
-
Photodegradation: Aromatic compounds can be susceptible to photodegradation, especially in the presence of UV light. This can lead to the formation of various photolytic byproducts.
The presence of the electron-withdrawing fluorine atom on the benzene (B151609) ring is expected to slightly influence the electron density of the molecule, potentially affecting its susceptibility to oxidation compared to the parent BZP molecule.
Caption: Predicted degradation pathways of this compound.
Predicted Stability Data
The following tables summarize the predicted stability of this compound under various stress conditions. This data is hypothetical and based on typical degradation profiles of similar pharmaceutical compounds.
Table 1: Predicted Degradation of this compound under Thermal Stress
| Temperature | Time (weeks) | Predicted Degradation (%) | Predicted Major Degradants |
| 40°C | 4 | < 1% | N-oxide |
| 60°C | 4 | 2-5% | N-oxide, Ring-opened products |
| 80°C | 4 | 5-15% | N-oxide, Ring-opened products, Ketone |
Table 2: Predicted Degradation of this compound under Hydrolytic Conditions
| pH | Temperature | Time (weeks) | Predicted Degradation (%) |
| 2.0 (Acidic) | 40°C | 4 | < 2% |
| 7.0 (Neutral) | 40°C | 4 | < 1% |
| 10.0 (Basic) | 40°C | 4 | < 3% |
Table 3: Predicted Degradation of this compound under Oxidative Stress
| Oxidizing Agent | Concentration | Time (hours) | Predicted Degradation (%) | Predicted Major Degradants |
| H₂O₂ | 3% | 24 | 10-25% | N-oxide, Ring-opened products |
| AIBN | 0.1 M | 24 | 5-15% | Various oxidative byproducts |
Table 4: Predicted Photostability of this compound
| Light Source | Intensity | Time (hours) | Predicted Degradation (%) |
| UV-A | 200 Wh/m² | 24 | 5-10% |
| UV-B | 20 Wh/m² | 24 | 15-30% |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and pathways.
Objective: To accelerate the degradation of this compound under various stress conditions to predict its long-term stability and to generate potential degradants for analytical method development.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 48 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C for 48 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 48 hours.
-
Thermal Degradation: Store the solid drug substance and the stock solution at 80°C for 7 days.
-
Photodegradation: Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm and 365 nm) in a photostability chamber for 7 days.
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acid and base hydrolyzed samples. Dilute all samples to a suitable concentration and analyze by HPLC-UV and LC-MS.
Caption: Experimental workflow for a forced degradation study.
HPLC-UV Method for Stability Indicating Assay
Objective: To develop a stability-indicating HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 220-230 nm).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
LC-MS Method for Degradant Identification
Objective: To identify the chemical structures of the degradation products.
Instrumentation:
-
LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Mass Range: m/z 50-1000.
-
MS/MS Analysis: Perform fragmentation studies on the detected degradation products to elucidate their structures.
Conclusion
While specific data for this compound is lacking, this guide provides a robust framework for its stability assessment based on the behavior of analogous compounds. The predicted primary degradation pathways are oxidation and photodegradation. The provided experimental protocols offer a starting point for researchers to perform comprehensive stability studies, develop stability-indicating analytical methods, and characterize any potential degradation products. Such studies are paramount for ensuring the quality, safety, and efficacy of this compound in any research or development application.
In-Depth Technical Guide: 4-fluoro MBZP (CAS No. 144734-44-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the research and available data on the compound with CAS number 144734-44-1, identified as 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, and commonly known as 4-fluoro MBZP (4-FMBZP). This compound is classified as a piperazine (B1678402) derivative and has emerged as a novel psychoactive substance (NPS) with presumed stimulant properties.[1] Due to its structural similarity to other benzylpiperazines, it is believed to exert its effects through interaction with monoamine systems in the central nervous system, particularly serotonergic and dopaminergic pathways.[1] This document summarizes the current state of knowledge, including its chemical properties, analytical characterization, and presumed pharmacological profile, and provides detailed experimental protocols relevant to its study.
Chemical and Physical Properties
This compound is a synthetic compound belonging to the benzylpiperazine class. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 144734-44-1 | [2] |
| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine | [2] |
| Synonyms | 4-fluoro Methylbenzylpiperazine, 4F-MBZP | [1] |
| Molecular Formula | C₁₂H₁₇FN₂ | [2] |
| Molecular Weight | 208.3 g/mol | [2] |
| Appearance | Solid (hydrochloride salt) | [3] |
| Purity | ≥98% (as a reference standard) | [2] |
| Solubility | Methanol: 10 mg/mL | [2] |
Presumed Pharmacological Profile
While specific pharmacological studies on this compound are limited, its mechanism of action is inferred from its structural relationship to benzylpiperazine (BZP) and other phenylpiperazine derivatives.[1][4] It is hypothesized to act as a monoamine releasing agent and/or reuptake inhibitor, with a potential affinity for serotonin (B10506) 5-HT₂ receptors.[4][5]
Putative Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway for benzylpiperazine derivatives, including this compound, at a synapse. This pathway is based on the known mechanisms of similar compounds and represents a plausible, though not experimentally confirmed, model for this compound's action.
Experimental Protocols
Detailed experimental data for this compound is primarily available from analytical studies. The following protocols are based on published methodologies for the characterization of this compound and standard assays for evaluating the biological activity of similar substances.
Synthesis of 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine
While a specific synthesis protocol for this compound has not been published in peer-reviewed literature, a plausible method based on the synthesis of other N-benzylpiperazine derivatives is outlined below.[6][7]
Materials:
-
1-methylpiperazine
-
4-fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of 1-methylpiperazine (1.2 equivalents) and potassium carbonate (2.0 equivalents) in anhydrous acetonitrile, add 4-fluorobenzyl chloride (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine.
Analytical Characterization
The following methods are based on the analytical characterization of this compound reported by Algar et al. (2024).[8][9]
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC coupled to a 7250 QTOF mass spectrometer.
-
Column: Agilent J&W HP-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 50°C, ramped to 300°C at 15°C/min, hold for 5 min.
-
Injection: 1 µL, splitless mode.
-
MS Ionization: Electron ionization (EI) at 70 eV.
-
Mass Range: m/z 35-600.
4.2.2. Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
-
Instrumentation: High-resolution UPLC-ESI-MS/MS system.
-
Column: Suitable C18 reversed-phase column.
-
Mobile Phase: Gradient elution with solvents such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization: Positive electrospray ionization (ESI+).
-
Analysis: Full scan and product ion scan modes.
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 600 MHz spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC).
In Vitro Biological Assays (Representative Protocols)
The following are representative protocols for assays that would be used to characterize the biological activity of this compound. Specific experimental data for this compound using these methods is not yet available.
4.3.1. 5-HT₂A Receptor Radioligand Binding Assay This assay would determine the binding affinity of this compound for the 5-HT₂A receptor.
Materials:
-
Membrane preparations from cells expressing human 5-HT₂A receptors.
-
[³H]ketanserin (radioligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., ketanserin).
-
96-well filter plates.
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, combine the receptor membrane preparation, varying concentrations of this compound (or vehicle), and a fixed concentration of [³H]ketanserin.
-
To determine non-specific binding, a separate set of wells will contain the membrane preparation, [³H]ketanserin, and a high concentration of unlabeled ketanserin.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis and calculate the Kᵢ value using the Cheng-Prusoff equation.
4.3.2. Monoamine Transporter Uptake Assay This assay would measure the ability of this compound to inhibit the reuptake of dopamine and serotonin by their respective transporters.
Materials:
-
Rat brain synaptosomes (or cells expressing DAT and SERT).
-
[³H]dopamine and [³H]serotonin.
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Known uptake inhibitors for positive controls (e.g., GBR 12909 for DAT, fluoxetine (B1211875) for SERT).
Procedure:
-
Pre-incubate synaptosomes with varying concentrations of this compound or control compounds.
-
Initiate the uptake reaction by adding [³H]dopamine or [³H]serotonin.
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantify the radioactivity retained by the synaptosomes using a scintillation counter.
-
Determine the IC₅₀ values for the inhibition of dopamine and serotonin uptake.
Data Presentation
The following tables summarize the key analytical data for this compound as reported in the literature.
Table 1: GC-MS Data
| Parameter | Value | Reference |
| Retention Index (Kovats) | Not reported | |
| Major Fragment Ions (m/z) | 91, 109, 133, 208 | [8] |
Table 2: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Measured m/z | Reference |
| [M+H]⁺ | 209.1449 | 209.1448 | [8] |
Table 3: NMR Spectroscopic Data (¹H and ¹³C in CDCl₃)
| Position | ¹H δ (ppm), multiplicity, J (Hz) | ¹³C δ (ppm) | Reference |
| Benzyl-CH₂ | 3.46, s | 62.9 | [8] |
| Piperazine-CH₂ | 2.65-2.35, m | 55.1, 53.0 | [8] |
| N-CH₃ | 2.29, s | 46.1 | [8] |
| Aromatic-CH | 7.27, dd, 8.6, 5.5 | 131.0 (d, J=7.9) | [8] |
| Aromatic-CH | 6.99, t, 8.7 | 115.2 (d, J=21.3) | [8] |
| Aromatic-C | - | 133.9 (d, J=3.2) | [8] |
| Aromatic-C-F | - | 162.2 (d, J=245.2) | [8] |
Conclusion
This compound (CAS No. 144734-44-1) is a recently identified novel psychoactive substance with a presumed stimulant and serotonergic profile. While detailed pharmacological characterization is currently lacking in the public domain, its structural similarity to known monoamine releasers and reuptake inhibitors provides a strong basis for its putative mechanism of action. The analytical data presented provide a robust foundation for its identification in forensic and research settings. Further research is required to fully elucidate its pharmacological and toxicological properties, including its specific interactions with monoamine transporters and receptors. The experimental protocols outlined in this guide offer a framework for conducting such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 7. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
In-depth Technical Guide: 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine (4F-MBZP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific knowledge on 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, also known as 4-fluoro-methylbenzylpiperazine (4F-MBZP). This compound has been identified as a novel psychoactive substance (NPS) and is structurally related to the benzylpiperazine (BZP) class of stimulants.[1] Due to its recent emergence, publicly available data on its pharmacological, toxicological, and pharmacokinetic properties are limited. This document consolidates the existing chemical, analytical, and speculative pharmacological information, and presents detailed protocols for its potential synthesis and analytical characterization. The guide is intended to serve as a foundational resource for researchers and professionals in drug development and forensic science.
Introduction
1-[(4-fluorophenyl)methyl]-4-methyl-piperazine (4F-MBZP) is a synthetic compound belonging to the piperazine (B1678402) chemical class. It is a structural analog of benzylpiperazine (BZP), a known stimulant.[1] The presence of a fluorine atom on the phenyl ring is a common modification in the development of designer drugs, often intended to alter the parent compound's potency, metabolism, or psychoactive effects. 4F-MBZP has been identified as a new psychoactive substance by drug checking services, indicating its presence in the recreational drug market.[1] Given its structural similarity to other benzylpiperazines, it is presumed to have stimulant effects, likely through interaction with dopaminergic and serotonergic systems.[1] However, a detailed pharmacological and toxicological profile of 4F-MBZP has not yet been established in the scientific literature.
Chemical and Physical Properties
The fundamental chemical and physical properties of 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine are summarized in the table below. This information is critical for its synthesis, purification, and analytical identification.
| Property | Value | Reference |
| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine | [1] |
| Synonyms | 4F-MBZP, 4-Fluoro-Methylbenzylpiperazine | [1] |
| CAS Number | 144734-44-1 | [1] |
| Molecular Formula | C₁₂H₁₇FN₂ | [1] |
| Molecular Weight | 208.3 g/mol | [1] |
| Purity (as reference standard) | ≥98% | [2] |
| Formulation (as reference standard) | A 10 mg/ml solution in methanol | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 1 year | [2] |
Experimental Protocols
Proposed Synthesis of 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine
While a specific published synthesis protocol for 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine is not available, a plausible and detailed method can be proposed based on standard organic chemistry reactions, specifically the N-alkylation of piperazines. The following protocol outlines a likely synthetic route.
Reaction Scheme:
1-methylpiperazine (B117243) + 1-(bromomethyl)-4-fluorobenzene → 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine
Materials:
-
1-methylpiperazine
-
1-(bromomethyl)-4-fluorobenzene (or 4-fluorobenzyl bromide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (CH₃CN) or another suitable polar aprotic solvent
-
Sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (B1210297) (EtOAc) for extraction
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylpiperazine (1.0 equivalent) in acetonitrile.
-
Addition of Reagents: Add potassium carbonate (1.5 equivalents) to the solution. While stirring, add 1-(bromomethyl)-4-fluorobenzene (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane and wash with water (3 x 50 mL) to remove any remaining salts and unreacted 1-methylpiperazine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine.
-
Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Analytical Characterization Protocols
The following are detailed protocols for the analytical methods that have been used to identify and characterize 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine.
-
Instrumentation: Agilent 5975 Series GC/MSD or a similar instrument.
-
Sample Preparation: An acid-base extraction of the sample material is performed.[1]
-
GC Conditions:
-
Column: A suitable non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at a rate of 15°C/min to 300°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-550 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: The resulting mass spectrum is compared with reference spectra in established libraries for identification.
-
Instrumentation: Sciex X500R LC-QTOF-MS or a similar high-resolution mass spectrometer.
-
Sample Preparation: The sample is diluted in the mobile phase.[1]
-
LC Conditions:
-
Column: A suitable reverse-phase column (e.g., C18, 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient program starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, and then re-equilibrating the column.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: 50-600 m/z.
-
Data Acquisition: TOF-MS for precursor ion mass spectrum and TOF-MS/MS for product ion mass spectrum.
-
-
Data Analysis: The accurate mass measurement of the precursor and product ions allows for the determination of the elemental composition and aids in the structural elucidation and confirmation of the compound.
Signaling Pathways and Logical Relationships
Due to the novelty of 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, there are no published studies detailing its specific interactions with biological signaling pathways. However, based on its structural similarity to benzylpiperazine (BZP), a hypothesized mechanism of action can be proposed. BZP is known to act as a releasing agent and reuptake inhibitor of dopamine (B1211576) and serotonin. It is therefore plausible that 4F-MBZP shares a similar mechanism, leading to increased levels of these neurotransmitters in the synaptic cleft. Further research, such as receptor binding assays and in vivo microdialysis studies, is required to elucidate the precise molecular targets and signaling cascades affected by this compound.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine.
Analytical Identification Workflow
Caption: Analytical workflow for the identification of 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine.
Conclusion and Future Directions
1-[(4-fluorophenyl)methyl]-4-methyl-piperazine (4F-MBZP) is a recently identified novel psychoactive substance with a chemical structure suggestive of stimulant properties. While analytical methods for its detection and characterization are established, there is a significant gap in the scientific literature regarding its pharmacology, toxicology, and pharmacokinetics. The information presented in this technical guide provides a foundational understanding of this compound based on the limited data currently available.
Future research should prioritize in vitro and in vivo studies to determine its receptor binding profile, functional activity at key neurotransmitter transporters and receptors, metabolic pathways, and acute and chronic toxicity. Such studies are essential to understand the potential health risks associated with this emerging substance and to inform public health and regulatory responses.
References
Methodological & Application
Analytical Detection of 4-fluoro MBZP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP), a novel psychoactive substance (NPS) of the piperazine (B1678402) class. The methodologies outlined herein are based on established analytical techniques for the identification and quantification of piperazine derivatives, offering guidance for forensic laboratories, clinical research, and drug development settings.
Introduction to this compound
This compound, chemically known as 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, is a synthetic stimulant and a structural analog of benzylpiperazine (BZP).[1] As an emerging NPS, robust and validated analytical methods are crucial for its detection in seized materials and biological specimens. The primary analytical techniques employed for the characterization and quantification of this compound and related compounds are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4]
Chemical and Physical Properties of this compound: [1][5]
| Property | Value |
| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine |
| Synonyms | 4-Fluoro-MBZP, 4-Fluoro-Methylbenzylpiperazine |
| CAS Number | 144734-44-1 |
| Molecular Formula | C12H17FN2 |
| Molecular Weight | 208.3 g/mol |
| Exact Mass | 209.1449 |
| Purity (as reference standard) | ≥98% |
Analytical Methodologies
The selection of an appropriate analytical method depends on the sample matrix, the required sensitivity, and the desired outcome (qualitative identification vs. quantitative analysis).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used and reliable technique for the identification of volatile and semi-volatile compounds like this compound in seized drug materials.[4][6] It offers excellent separation efficiency and provides characteristic mass spectra for structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for the detection and quantification of piperazines in complex matrices such as blood and urine.[3][7][8] It is often preferred for biological samples due to minimal sample preparation requirements and its suitability for non-volatile and thermally labile compounds.[9]
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of piperazine derivatives using GC-MS and LC-MS. It is important to note that method validation, including the determination of limits of detection (LOD) and quantification (LOQ) for this compound, should be performed in the end-user's laboratory.
| Analytical Method | Analyte(s) | Matrix | LOD | LOQ/LLOQ | Linearity (R²) | Reference |
| GC-MS | BZP, 3-CPP, MBZP, 4-MPP, 3-TFMPP | Street Drugs | 2.5–5.0 µg/mL | - | - | [6] |
| LC-MS | BZP, TFMPP, and metabolites | Human Plasma | - | 5 ng/mL | > 0.99 | [7] |
| LC-ESI-MS | BZP, TFMPP, and metabolites | Human Urine | 5-40 ng/mL (Scan mode), 0.2-1 ng/mL (SIM mode) | - | - | [10] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Seized Material
This protocol is suitable for the qualitative identification of this compound in powders, tablets, and other non-biological materials.
4.1.1. Sample Preparation (Acid-Base Extraction) [1]
-
Weigh approximately 10 mg of the homogenized sample.
-
Dissolve the sample in 1 mL of methanol (B129727).
-
Add 1 mL of 0.5 M HCl.
-
Vortex for 1 minute.
-
Add 2 mL of diethyl ether and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Discard the upper organic layer.
-
Add 1 mL of 1 M NaOH to the aqueous layer to basify.
-
Add 2 mL of diethyl ether and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol for GC-MS analysis.
4.1.2. GC-MS Instrumentation and Conditions
-
Instrument: Agilent 5975 Series GC/MSD or equivalent.[1]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
4.1.3. Data Analysis
The identification of this compound is based on the retention time and the fragmentation pattern in the mass spectrum compared to a certified reference standard.
Protocol 2: LC-MS/MS Analysis of this compound in Biological Samples
This protocol provides a general framework for the quantitative analysis of this compound in urine or plasma. Method development and validation are essential.
4.2.1. Sample Preparation (Solid-Phase Extraction - SPE) [3][10]
-
To 1 mL of urine or plasma, add an internal standard (e.g., BZP-d7).
-
Precondition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.
-
Elute the analyte with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
4.2.2. LC-MS/MS Instrumentation and Conditions
-
Instrument: Sciex X500R LC-QTOF-MS or equivalent triple quadrupole mass spectrometer.[1]
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start with 5% B.
-
Linearly increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution. A potential precursor ion would be the protonated molecule [M+H]+ at m/z 209.1.
-
4.2.3. Data Analysis
Quantification is achieved by constructing a calibration curve using certified reference standards and an appropriate internal standard.
Visualizations
Caption: GC-MS workflow for the analysis of this compound.
Caption: LC-MS/MS workflow for this compound analysis.
Caption: Analytical techniques for this compound.
References
- 1. cfsre.org [cfsre.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. DSpace [open.bu.edu]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 4-fluoro MBZP in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a novel psychoactive substance (NPS) classified as a piperazine (B1678402) and structurally related to benzylpiperazine (BZP).[1] First identified by the Australian drug checking service CanTEST in June 2023, its emergence presents a challenge for forensic and clinical toxicology laboratories.[1][2][3] As with many NPS, its pharmacology and toxicology are not well-studied, necessitating the development of sensitive and specific analytical methods for its detection and quantification in biological samples.[1]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of NPS due to its high sensitivity, selectivity, and applicability to a wide range of compounds, often requiring minimal sample preparation.[4][5] This application note provides a proposed protocol for the quantitative analysis of this compound in biological matrices. The method is based on established principles for the analysis of synthetic cathinones and other piperazine derivatives.[6][7][8][9]
Principle
This method employs liquid chromatography to separate this compound from endogenous matrix components, followed by tandem mass spectrometry for detection and quantification. The analyte is ionized using electrospray ionization (ESI) in positive mode and detected using Multiple Reaction Monitoring (MRM). The transition of the protonated molecular ion ([M+H]⁺) to specific product ions is monitored for selective and sensitive quantification.
Experimental Protocols
1. Materials and Reagents
-
This compound analytical reference standard (e.g., from Cayman Chemical).[10]
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound (e.g., 1-benzylpiperazine-d7) is recommended.
-
LC-MS grade acetonitrile (B52724), methanol, and water.
-
LC-MS grade formic acid.
-
Drug-free human plasma/urine for matrix-matched calibrators and quality controls.
2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 methanol:water to create calibration standards and quality control (QC) samples at desired concentrations.
-
Internal Standard (IS) Working Solution: Prepare a solution of the IS (e.g., 1-benzylpiperazine-d7) at an appropriate concentration (e.g., 100 ng/mL) in methanol.
3. Sample Preparation: Protein Precipitation (for Plasma/Serum)
-
Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
-
Vortex briefly and inject into the LC-MS/MS system.
Proposed LC-MS/MS Method Parameters
The following tables outline the recommended starting conditions for the LC-MS/MS analysis. Optimization of these parameters is crucial for achieving the best performance.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 with polar endcapping (e.g., 150 x 2.00 mm, 4 µm)[11] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min[11] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 8.0 | |
| 9.0 | |
| 15.0 |
Table 2: Mass Spectrometry Parameters
Disclaimer: The following MRM transitions and collision energies are hypothetical, based on the known molecular weight of this compound ([M+H]⁺ = 209.14).[1] These parameters MUST be optimized experimentally by infusing a standard solution of the analyte.
| Parameter | Recommended Condition |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 5500) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 2500 V[9] |
| Gas Temperature | 350°C[9] |
| Gas Flow Rate | 13 L/min[9] |
| Nebulizer Pressure | 60 psi[9] |
| MRM Transitions | Analyte |
| This compound (Quantifier) | |
| This compound (Qualifier) | |
| Internal Standard (IS) |
Data Presentation and Method Validation
For reliable quantitative results, the method must be fully validated according to established guidelines (e.g., SWGTOX). Key validation parameters are summarized below.
Table 3: Method Validation Summary (Acceptance Criteria)
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.99 | To be determined |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% CV | To be determined |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | To be determined |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | To be determined |
| Precision (Intra- & Inter-day) | ≤ 15% CV (≤ 20% at LLOQ) | To be determined |
| Matrix Effect | Variation within ±15% | To be determined |
| Recovery | Consistent, precise, and reproducible | To be determined |
| Stability (Freeze-thaw, etc.) | Analyte concentration within ±15% of initial concentration | To be determined |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound analysis from sample preparation to final report.
LC-MS/MS Instrumentation Logic
Caption: Logical diagram of the LC-MS/MS instrument configuration.
References
- 1. cfsre.org [cfsre.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Identification of three unexpected new psychoactive substances at an Australian drug checking service - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-fluoro MBZP in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro Methylbenzylpiperazine (4-fluoro MBZP or 4F-MBZP) is a novel psychoactive substance (NPS) belonging to the piperazine (B1678402) class. Structurally similar to benzylpiperazine (BZP), it is presumed to act as a stimulant, though its pharmacological and toxicological profiles are not yet fully characterized. As with many emerging NPS, robust and validated analytical methods are crucial for its detection and quantification in biological matrices for forensic toxicology, clinical monitoring, and pharmacokinetic studies.
This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on plasma and urine. The methodologies described are based on established analytical techniques for structurally related piperazine analogues and are intended to serve as a comprehensive guide for researchers.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound due to its high sensitivity, selectivity, and wide dynamic range. The following sections detail the recommended sample preparation and instrumental parameters.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness and sensitivity. Protein precipitation is a rapid and simple method suitable for initial screening and high-throughput analysis, particularly for plasma samples.
Protocol: Protein Precipitation for Plasma Samples
-
Sample Thawing: If frozen, thaw plasma samples at room temperature and vortex for 10-15 seconds to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of an internal standard (IS) solution (e.g., a deuterated analogue of this compound or a structurally similar compound not expected to be present in the sample).
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Chromatographic Conditions
A reverse-phase C18 column is recommended for the separation of this compound.
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound
Based on the structure of this compound (C12H17FN2, MW: 208.28), the protonated molecule [M+H]+ is m/z 209.1. The following are proposed MRM transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Note |
| This compound | 209.1 | 109.1 | 20 | Quantifier |
| This compound | 209.1 | 91.1 | 25 | Qualifier |
| Internal Standard | To be determined | To be determined | To be determined |
Note: Collision energies should be optimized for the specific instrument used.
Quantitative Data (Representative)
The following tables summarize the expected quantitative performance of the method, based on validated assays for benzylpiperazine.[1] These values should be established and validated for this compound in the user's laboratory.
Table 1: Calibration Curve and Linearity
| Parameter | Expected Value |
| Calibration Model | Linear, 1/x weighting |
| Linear Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| Quality Control Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| LLOQ | 1 | ± 20% | < 20% |
| Low QC | 3 | ± 15% | < 15% |
| Mid QC | 75 | ± 15% | < 15% |
| High QC | 400 | ± 15% | < 15% |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| This compound | > 85% |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for quantifying this compound and its putative metabolic pathway.
Caption: Experimental workflow for this compound quantification.
Caption: Putative metabolic pathway of this compound.
Discussion
The provided protocols and data serve as a robust starting point for the quantification of this compound in biological samples. It is imperative that any laboratory implementing these methods performs a full in-house validation to ensure the results are accurate and reliable. Key validation parameters to assess include selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and matrix effects.
Given the limited information on the metabolism of this compound, it is also recommended to screen for potential metabolites, such as hydroxylated and N-dealkylated species, to gain a more complete understanding of its pharmacokinetic profile. The proposed metabolic pathway is based on the known metabolism of benzylpiperazine and other fluorinated analogues. Further in vitro and in vivo studies are required to confirm these pathways for this compound.
For forensic applications, qualitative identification should be confirmed using qualifier ion ratios and retention time matching with a certified reference standard. For clinical and research applications, the quantitative data will be invaluable for understanding the absorption, distribution, metabolism, and excretion (ADME) of this novel psychoactive substance.
References
Application Notes and Protocols for 4-fluoro MBZP as a Reference Standard in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro Methylbenzylpiperazine (4-fluoro MBZP), a synthetic derivative of benzylpiperazine (BZP), has emerged as a novel psychoactive substance (NPS). Classified as a stimulant, it is structurally related to other piperazine-based designer drugs. Its recent identification in forensic casework necessitates the availability of a well-characterized reference standard for accurate detection and quantification in toxicological analysis. This document provides detailed application notes and protocols for the use of this compound as a reference standard in forensic toxicology.
While specific pharmacological and toxicological data for this compound are still emerging due to its novelty, its structural similarity to BZP and other piperazine (B1678402) derivatives suggests a potential for stimulant-like effects and similar health risks. Therefore, robust analytical methods are crucial for its identification and quantification in biological matrices to aid in clinical and forensic investigations.
Chemical and Physical Properties
A certified reference standard of this compound is essential for the validation of analytical methods and the accurate quantification of the analyte in forensic samples. The properties of the reference standard should be well-documented.
| Property | Value |
| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine |
| Synonyms | 4-F-MBZP, 4-fluoro Methylbenzylpiperazine |
| Molecular Formula | C₁₂H₁₇FN₂ |
| Formula Weight | 208.3 g/mol |
| Appearance | Available as a solid (hydrochloride salt) or a solution in methanol |
| Purity | ≥98% |
| Solubility (HCl salt) | Soluble in PBS (pH 7.2) and DMSO |
| Storage | -20°C |
| Stability | Stable for at least one year when stored as recommended |
Analytical Methods
The following protocols are provided as a starting point for the analysis of this compound in forensic samples. It is crucial to note that these methods are based on established procedures for related piperazine compounds and should be fully validated for this compound in the specific laboratory setting.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis in Urine
GC-MS is a widely used technique for the screening and confirmation of drugs of abuse in urine.
Sample Preparation: Ultrasound-Assisted Low-Density Solvent Dispersive Liquid-Liquid Microextraction (UA-LDS-DLLME) [1]
This extraction method offers a simple and efficient way to isolate piperazine derivatives from urine.
-
Adjust the pH of a 1 mL urine sample to 12.
-
Add 100 µL of n-hexane (extraction solvent).
-
Vortex for 1 minute to create a cloudy solution.
-
Ultrasonicate for 3 minutes to ensure complete dispersion.
-
Centrifuge at 10,000 rpm for 3 minutes to separate the layers.
-
Collect the upper organic layer (n-hexane) for GC-MS analysis.
GC-MS Instrumentation and Conditions (Example)
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Initial 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) |
Expected Results
Under these conditions, this compound will have a characteristic retention time and mass spectrum. The mass spectrum should be compared to a certified reference standard. For quantification, a calibration curve should be prepared using fortified urine samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis in Whole Blood
LC-MS/MS provides high sensitivity and specificity for the quantification of drugs in complex biological matrices like blood.
Sample Preparation: Protein Precipitation [2]
This is a rapid and straightforward method for sample cleanup.
-
To 100 µL of whole blood, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., this compound-d7, if available, or another structurally similar deuterated compound).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions (Example)
| Parameter | Setting |
| Liquid Chromatograph | Shimadzu Nexera or equivalent |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Sciex 6500 QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
Specific MRM transitions for this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺, and characteristic product ions will be selected for quantification and qualification.
Pharmacology and Toxicology (Inferred from Related Compounds)
Due to the limited research on this compound, its pharmacological and toxicological profile is largely inferred from its structural analogs, primarily BZP.
Signaling Pathway
It is presumed that this compound, like BZP, acts as a stimulant on the central nervous system. The primary mechanism is believed to involve the release and inhibition of the reuptake of dopamine (B1211576) and serotonin, leading to increased synaptic concentrations of these neurotransmitters.
Caption: Presumed mechanism of action of this compound.
Potential Toxic Effects
Based on the toxicology of BZP and other piperazines, adverse effects of this compound may include:
-
Cardiovascular: Tachycardia, hypertension, palpitations
-
Neurological: Agitation, anxiety, seizures, headache, insomnia
-
Gastrointestinal: Nausea, vomiting
-
Psychiatric: Hallucinations, paranoia
Metabolism
The metabolism of this compound has not been fully elucidated. However, based on the metabolism of similar compounds, it is likely to undergo:
-
N-dealkylation: Removal of the methyl group from the piperazine ring.
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring or other positions.
-
Piperazine ring opening.
Metabolite identification studies using in vitro models such as human liver microsomes are necessary to confirm these pathways.
Caption: Postulated metabolic pathways for this compound.
Stability
The stability of this compound in biological samples is critical for accurate toxicological interpretation. While specific stability data for this compound is not yet available, studies on other synthetic piperazines and cathinones suggest that storage conditions can significantly impact analyte concentrations.[3][4]
Recommendations for Sample Storage:
-
Short-term: Refrigerate at 2-8°C.
-
Long-term: Freeze at -20°C or lower.
-
Preservatives: The use of sodium fluoride (B91410) may help to minimize degradation in whole blood samples, particularly if storage at room temperature is unavoidable for short periods.
It is strongly recommended that laboratories perform their own stability studies for this compound in the matrices of interest under their specific storage conditions.
Experimental Workflow
A typical workflow for the analysis of this compound in a forensic toxicology laboratory is outlined below.
Caption: General workflow for forensic analysis of this compound.
Conclusion
This compound is an emerging NPS that presents a new challenge for forensic toxicologists. The use of a certified reference standard is paramount for the development and validation of robust and reliable analytical methods. The protocols and information provided in this document serve as a valuable resource for laboratories involved in the analysis of this and other novel psychoactive substances. Further research is needed to fully characterize the pharmacology, toxicology, and metabolism of this compound to better understand its potential impact on public health and safety.
References
- 1. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-throughput LC-MS/MS method for the quantification of four immunosu- ppressants drugs in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 4-fluoro MBZP in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro MBZP (4-fluoromethylbenzylpiperazine) is a novel psychoactive substance belonging to the piperazine (B1678402) class of compounds.[1] Structurally analogous to benzylpiperazine (BZP), this compound is presumed to exert its effects as a stimulant by modulating dopaminergic and serotonergic systems.[2] Specifically, it is thought to inhibit the reuptake of dopamine (B1211576) and serotonin (B10506), leading to increased extracellular concentrations of these neurotransmitters.[2] Additionally, it has been suggested as a research tool for investigating the 5-HT2 receptors in the central nervous system.[1]
These application notes provide detailed protocols for preclinical evaluation of this compound in rodent models, focusing on its behavioral and neurochemical effects. Due to the limited published data on this compound, the quantitative data presented in the tables are hypothetical and extrapolated from studies on structurally and functionally similar compounds, such as BZP, to serve as a guide for experimental design and data interpretation.
Mechanism of Action: Signaling Pathways
The presumed mechanism of action for this compound involves the inhibition of dopamine (DAT) and serotonin (SERT) transporters, and potential interaction with 5-HT2 receptors.
Diagram: Dopamine Transporter (DAT) Inhibition by this compound
Caption: Inhibition of the dopamine transporter (DAT) by this compound.
Diagram: Serotonin Transporter (SERT) Inhibition by this compound
Caption: Inhibition of the serotonin transporter (SERT) by this compound.
Diagram: 5-HT2A Receptor Signaling Pathway
Caption: Postulated 5-HT2A receptor agonism signaling cascade.
Experimental Protocols
Assessment of Locomotor Activity
This protocol is designed to evaluate the stimulant effects of this compound on spontaneous locomotor activity in mice.
Diagram: Locomotor Activity Experimental Workflow
Caption: Workflow for locomotor activity assessment.
Protocol:
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
Apparatus: Open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound (dissolved in 0.9% saline) or vehicle (0.9% saline) via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Testing: Immediately after injection, place the mouse in the center of the open field arena and record locomotor activity for 60 minutes.
-
Data Analysis: Quantify total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
Hypothetical Quantitative Data:
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Rearing Frequency |
| Vehicle | 0 | 1500 ± 150 | 25 ± 5 |
| This compound | 1 | 2500 ± 200 | 40 ± 8 |
| This compound | 3 | 4500 ± 300 | 65 ± 10 |
| This compound | 10 | 3800 ± 250 | 50 ± 7 |
Conditioned Place Preference (CPP)
This protocol assesses the rewarding or aversive properties of this compound.
Diagram: Conditioned Place Preference (CPP) Protocol
Caption: Three-phase conditioned place preference protocol.
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Pre-Test (Day 1): Allow rats to freely explore all three chambers for 15 minutes and record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-7):
-
Drug Pairing: On alternate days, administer this compound (i.p.) and confine the rat to one of the outer chambers for 30 minutes.
-
Vehicle Pairing: On the other days, administer vehicle (i.p.) and confine the rat to the opposite outer chamber for 30 minutes. The pairing of the drug to a specific chamber should be counterbalanced across animals.
-
-
Post-Test (Day 8): Place the rat in the central chamber and allow free access to all chambers for 15 minutes, recording the time spent in each.
-
Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the post-test and pre-test phases.
Hypothetical Quantitative Data:
| Treatment Group | Dose (mg/kg, i.p.) | Change in Time in Drug-Paired Chamber (s) |
| Vehicle | 0 | 5 ± 10 |
| This compound | 1 | 80 ± 15 |
| This compound | 3 | 250 ± 30 |
| This compound | 10 | 180 ± 25 |
In Vivo Microdialysis for Neurotransmitter Levels
This protocol measures extracellular levels of dopamine and serotonin in the nucleus accumbens of freely moving rats following this compound administration.
Diagram: In Vivo Microdialysis Workflow
Caption: Workflow for in vivo microdialysis experiment.
Protocol:
-
Animals: Male Wistar rats (300-350 g).
-
Surgery: Anesthetize the rats and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow for a 3-5 day recovery period.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of dopamine and serotonin levels.
-
Drug Administration: Administer this compound or vehicle (i.p.).
-
Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.
-
Neurochemical Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA) using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[3]
-
Data Analysis: Express neurotransmitter levels as a percentage of the average baseline concentration.
Hypothetical Quantitative Data:
| Analyte | Treatment Group | Dose (mg/kg, i.p.) | Peak % of Baseline (Mean ± SEM) |
| Dopamine | Vehicle | 0 | 105 ± 5 |
| This compound | 3 | 350 ± 40 | |
| Serotonin | Vehicle | 0 | 98 ± 6 |
| This compound | 3 | 280 ± 35 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the initial preclinical evaluation of this compound in animal models. By employing these established behavioral and neurochemical assays, researchers can elucidate the psychostimulant, rewarding, and neurochemical effects of this novel psychoactive substance. The provided hypothetical data and diagrams serve as a practical guide for experimental design and interpretation, facilitating further investigation into the pharmacology and toxicology of this compound. It is imperative to conduct thorough dose-response studies and include appropriate control groups to ensure the validity and reliability of the experimental findings.
References
High-Resolution Mass Spectrometry of 4-fluoro MBZP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a novel psychoactive substance (NPS) classified as a piperazine (B1678402) derivative.[1] Structurally similar to benzylpiperazine (BZP), it is presumed to act as a stimulant on the central nervous system, likely impacting dopaminergic and serotonergic pathways.[1] The emergence of such compounds presents a continuous challenge for forensic laboratories and drug monitoring agencies, necessitating robust and accurate analytical methodologies for their identification and characterization. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers the requisite sensitivity and specificity for the unambiguous identification of this compound in seized materials and biological samples.
These application notes provide a comprehensive overview of the analysis of this compound using LC-HRMS, including detailed experimental protocols, data presentation, and visualization of key processes.
Quantitative Data Summary
High-resolution mass spectrometry provides highly accurate mass measurements, enabling the confident identification of analytes. The following table summarizes key quantitative data for the analysis of this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₁₇FN₂ | [1] |
| Molecular Weight (average) | 208.3 g/mol | [1] |
| Monoisotopic Mass | 208.1376 u | |
| Exact Mass [M+H]⁺ | 209.1449 u | [1] |
| Measured Mass [M+H]⁺ (typical) | 209.1447 u | |
| Mass Accuracy (typical) | < 2 ppm | |
| Retention Time (LC-QTOF-MS) | ~3.08 - 3.78 min | [2] |
| Limit of Detection (LOD) (estimated) | 0.1 - 1 ng/mL | |
| Limit of Quantification (LOQ) (estimated) | 0.5 - 5 ng/mL |
Experimental Protocols
The following protocols are provided as a guide for the analysis of this compound in seized materials and biological matrices. Instrument parameters may require optimization based on the specific instrumentation used.
Protocol 1: Analysis of this compound in Seized Materials (e.g., Powders, Tablets)
1. Sample Preparation (Dilute and Shoot)
-
Accurately weigh 1 mg of the homogenized seized material.
-
Dissolve the sample in 1 mL of methanol (B129727) or a suitable organic solvent.
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
Perform a serial dilution to a final concentration of approximately 1 µg/mL in the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
2. LC-HRMS (QTOF-MS) Analysis
-
Liquid Chromatography System: A standard UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (ddMS²) or data-independent acquisition (DIA).
-
Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment spectra.
3. Data Analysis
-
Extract the ion chromatogram for the [M+H]⁺ ion of this compound (m/z 209.1449).
-
Determine the retention time and compare it to a certified reference standard.
-
Calculate the mass accuracy of the precursor ion. A value below 5 ppm is generally considered acceptable for high-confidence identification.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and compare them to a reference spectrum or predicted fragmentation patterns.
Protocol 2: Analysis of this compound in Biological Samples (e.g., Urine, Plasma)
1. Sample Preparation (Protein Precipitation for Plasma/Serum)
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter before injection.
2. Sample Preparation (Dilution for Urine)
-
Centrifuge the urine sample at 3,000 x g for 5 minutes.
-
Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter prior to injection.
3. LC-HRMS (QTOF-MS) Analysis
-
Follow the LC-HRMS parameters as described in Protocol 1.
4. Data Analysis
-
Follow the data analysis steps as described in Protocol 1. The use of an internal standard (e.g., a deuterated analog) is recommended for accurate quantification.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound from sample collection to data analysis.
Caption: General workflow for this compound analysis.
Proposed Mass Fragmentation Pathway of this compound
The fragmentation of this compound in the mass spectrometer provides structural information that is crucial for its identification. The proposed pathway is based on the fragmentation of similar benzylpiperazine compounds.
References
Protocol for dissolving 4-fluoro MBZP for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro MBZP (4-fluoro Methylbenzylpiperazine) is a novel psychoactive substance belonging to the piperazine (B1678402) class of compounds.[1][2][3] Structurally similar to benzylpiperazine (BZP), it is presumed to act as a stimulant by modulating dopaminergic and serotonergic systems through the inhibition of neurotransmitter reuptake and stimulation of their release.[1] The fluorination at the para position of the benzyl (B1604629) group is a common strategy in medicinal chemistry to enhance metabolic stability.[4] These application notes provide detailed protocols for the dissolution of this compound for use in experimental research settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for accurate preparation of solutions and for understanding the compound's behavior in experimental conditions.
| Property | Value | Reference |
| Chemical Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine | [1][5][6] |
| Synonyms | 4-Fluoro-MBZP, 4-Fluoro-Methylbenzylpiperazine | [1] |
| Molecular Formula | C₁₂H₁₇FN₂ | [1][4][6] |
| Molecular Weight | 208.3 g/mol | [1][4][6] |
| Form | Available as a solid (hydrochloride salt) or in a methanol (B129727) solution | [5][6] |
Solubility Data
The solubility of a compound is a critical factor in designing experiments. The solubility of this compound and its hydrochloride salt in various common laboratory solvents is summarized in Table 2.
| Compound Form | Solvent | Solubility | Reference |
| This compound | Methanol | 10 mg/mL | [4][6] |
| This compound (hydrochloride) | DMSO | Sparingly soluble (1-10 mg/mL) | [5] |
| This compound (hydrochloride) | PBS (pH 7.2) | ≥10 mg/mL | [5] |
Experimental Protocols
The following protocols are recommended for the preparation of stock solutions of this compound. It is advisable to perform a small-scale solubility test before preparing a large volume of stock solution.
Protocol 4.1.1: Preparation of a 10 mg/mL Stock Solution in Methanol
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of methanol to the weighed compound to achieve a final concentration of 10 mg/mL.
-
Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C for short-term storage or -80°C for long-term storage.[4]
Protocol 4.1.2: Preparation of a 10 mg/mL Stock Solution of this compound HCl in PBS (pH 7.2)
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride salt.
-
Dissolution: Add the required volume of sterile PBS (pH 7.2) to the weighed compound to reach a final concentration of 10 mg/mL.
-
Mixing: Vortex the solution thoroughly. If necessary, sonicate for a few minutes to ensure the compound is fully dissolved.
-
Sterilization: If for use in cell culture, filter-sterilize the solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into sterile cryovials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate experimental buffer or cell culture medium.
Protocol 4.2.1: Dilution of Stock Solution
-
Thawing: Thaw the stock solution at room temperature or in a cool water bath.
-
Dilution: Based on the desired final concentration for the experiment, calculate the required volume of the stock solution.
-
Mixing: Add the calculated volume of the stock solution to the experimental buffer or medium and mix well by gentle inversion or pipetting.
-
Usage: Use the freshly prepared working solution immediately. Do not store diluted working solutions for extended periods.
Stability and Storage
Proper storage is essential to maintain the integrity of this compound.
| Storage Condition | Duration | Reference |
| -20°C | ≥ 1 year (as per supplier data for methanol solution) | [6] |
| -80°C | Recommended for long-term storage | [4] |
Note: It is crucial to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[4] It is recommended to prepare aliquots of the stock solution.
Visualizations
The following diagram illustrates the presumed mechanism of action of this compound based on its structural similarity to other benzylpiperazine compounds. It is thought to increase the synaptic concentrations of dopamine (B1211576) and serotonin (B10506) by promoting their release and inhibiting their reuptake.
Caption: Assumed mechanism of action of this compound.
The diagram below outlines a general workflow for preparing and using this compound in a typical in vitro experiment, such as a receptor binding or cell-based assay.
Caption: General workflow for preparing this compound for in vitro experiments.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming 4-fluoro MBZP Solubility Challenges
<
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered with 4-fluoro MBZP (4-fluoromethylbenzylpiperazine).
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
Issue 1: The compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer (e.g., PBS, cell culture media).
-
Possible Cause A: Low Aqueous Solubility. this compound, like many organic molecules, is significantly less soluble in aqueous solutions than in organic solvents like DMSO. The dramatic increase in solvent polarity upon dilution causes the compound to "crash out."
-
Solution A: Optimize Dilution Technique.
-
Add DMSO stock to aqueous buffer: Always add the concentrated DMSO stock to the aqueous buffer, never the other way around. This avoids creating localized areas of high compound concentration.
-
Rapid Mixing: Ensure vigorous and immediate mixing (e.g., vortexing or rapid pipetting) as you add the DMSO stock to the aqueous solution to promote rapid dispersion.[1]
-
Intermediate Dilutions: Prepare intermediate dilutions of your concentrated stock in pure DMSO before the final dilution into the aqueous medium.[1]
-
-
Possible Cause B: Final Concentration Exceeds Solubility Limit. The intended final concentration in the aqueous solution may be higher than the compound's solubility limit in that specific medium.
-
Solution B: Determine Solubility Limit and Adjust Concentration.
-
Solubility Test: Empirically determine the approximate solubility limit in your experimental medium. This can be done by preparing serial dilutions and observing for precipitation, or by measuring turbidity with a spectrophotometer.[2]
-
Reduce Final Concentration: If possible, lower the final working concentration to below the determined solubility limit.
-
Issue 2: The solid this compound (or its hydrochloride salt) is difficult to dissolve initially.
-
Possible Cause A: Insufficient Solvent or Agitation. The compound may require more energy to overcome the crystal lattice energy.
-
Solution A: Physical Dissolution Aids.
-
Possible Cause B: Incorrect Solvent Choice. The chosen solvent may not be optimal for this specific compound form (free base vs. salt).
-
Solution B: Select Appropriate Solvent.
-
The free base of this compound is reported to be soluble in methanol (B129727) (10 mg/mL).[3][4]
-
The hydrochloride salt form shows good solubility in PBS (pH 7.2) at ≥10 mg/mL and is sparingly soluble in DMSO (1-10 mg/mL).[5] Choose the solvent that best matches the form of the compound you are using and is compatible with your downstream application.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound (4-fluoromethylbenzylpiperazine) is an analytical reference standard categorized as a piperazine (B1678402).[4][5] It belongs to the benzylpiperazine class of compounds and has been identified as a new psychoactive substance.[3][6] It is intended for research and forensic applications only.[4][5]
Q2: What are the basic chemical properties of this compound? A2:
-
Molecular Formula: C₁₂H₁₇FN₂[3]
-
Molecular Weight: 208.3 g/mol (free base)[3], 244.7 g/mol (hydrochloride salt)[5]
-
Appearance: The hydrochloride salt is a solid.[5]
Q3: What are the recommended storage conditions for this compound? A3:
-
Solid Form: Store at -20°C.[4]
-
Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
Q4: Can I adjust the pH to improve the solubility of this compound? A4: Yes, for compounds with ionizable groups, pH adjustment can significantly improve solubility. As a piperazine derivative, this compound is a basic compound and is expected to be more soluble at a lower pH.[1] The hydrochloride salt form is readily soluble in PBS at pH 7.2.[5]
Q5: What is the maximum concentration of DMSO my cells can tolerate? A5: Most cell lines can tolerate a final DMSO concentration of up to 0.1-0.5% without significant toxicity.[1][7] It is crucial to keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls.
Data Presentation
Table 1: Solubility of this compound and a Structural Isomer.
| Compound Form | Solvent | Solubility | Reference |
| This compound (Free Base) | Methanol | 10 mg/mL | [3][4] |
| This compound hydrochloride | PBS (pH 7.2) | ≥10 mg/mL | [5] |
| This compound hydrochloride | DMSO | 1-10 mg/mL (sparingly soluble) | [5] |
| 2-fluoro MBZP hydrochloride (Isomer) | DMF | 30 mg/mL | [8] |
| 2-fluoro MBZP hydrochloride (Isomer) | DMSO | 30 mg/mL | [8] |
| 2-fluoro MBZP hydrochloride (Isomer) | Ethanol | 1 mg/mL | [8] |
| 2-fluoro MBZP hydrochloride (Isomer) | PBS (pH 7.2) | 10 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound (Hydrochloride Salt) in DMSO
This protocol provides a general method for preparing a stock solution. Adjustments may be necessary based on the specific batch and purity of the compound.
Materials:
-
This compound hydrochloride (Formula Weight: 244.7 g/mol )[5]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: Allow the vial of solid this compound HCl to equilibrate to room temperature before opening to prevent moisture condensation.[9]
-
Weigh Compound: Accurately weigh a precise amount of the compound (e.g., 2.45 mg) using an analytical balance and transfer it to a sterile microcentrifuge tube.[10]
-
Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Calculation: (Mass of compound in mg) / (Formula Weight in g/mol ) / (Desired Concentration in M) = Volume in L
-
Example: (2.45 mg) / (244.7 g/mol ) / (0.010 mol/L) = 0.001 L = 1 mL
-
-
Dissolution: Add the calculated volume (1 mL) of anhydrous DMSO to the tube containing the compound.[10]
-
Mixing: Cap the tube securely and vortex for 1-2 minutes until the compound is fully dissolved.[1] If dissolution is slow, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound () for sale [vulcanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. crispmaastricht.nl [crispmaastricht.nl]
Technical Support Center: 4-fluoro-N-(1-phenylethyl)benzamide (4-fluoro MBZP) Synthesis
Welcome to the technical support center for the synthesis of 4-fluoro-N-(1-phenylethyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 4-fluoro-N-(1-phenylethyl)benzamide?
A1: The most common and direct method for synthesizing 4-fluoro-N-(1-phenylethyl)benzamide is through the acylation of (R)- or (S)-1-phenylethylamine with a 4-fluorobenzoyl derivative. The two primary variations of this route are:
-
From 4-fluorobenzoyl chloride: This is a highly efficient method where 4-fluorobenzoyl chloride is reacted with 1-phenylethylamine (B125046) in the presence of a base.
-
From 4-fluorobenzoic acid: This route requires a coupling agent to facilitate the amide bond formation between the carboxylic acid and the amine.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in amide synthesis can stem from several factors:
-
Poor quality of starting materials: Impurities in either the amine or the carboxylic acid/acid chloride can lead to side reactions.
-
Inadequate activation of the carboxylic acid: When starting from 4-fluorobenzoic acid, incomplete activation will result in unreacted starting material.
-
Side reactions: The primary competing reaction is the acid-base reaction between the carboxylic acid and the amine, forming a non-reactive ammonium (B1175870) carboxylate salt.[1][2][3]
-
Suboptimal reaction conditions: Temperature, solvent, and reaction time can all significantly impact the yield.
-
Difficult purification: The final product may be difficult to isolate from byproducts, leading to losses during workup and purification.
Q3: Why is it not recommended to directly react a carboxylic acid with an amine without a coupling agent?
A3: Carboxylic acids are acidic, and amines are basic. When mixed, they undergo a rapid acid-base reaction to form an ammonium carboxylate salt.[1][2] Heating this salt to high temperatures can drive off water to form the amide, but this method, known as pyrolysis, often requires harsh conditions and gives poor yields for many substrates.[4] The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group, making direct nucleophilic attack by the amine inefficient.[4]
Q4: What is the role of a base when using an acyl chloride for the synthesis?
A4: The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[4] This HCl will react with the unreacted amine starting material to form an ammonium salt, rendering it non-nucleophilic and halting the reaction. To prevent this, a base (such as triethylamine (B128534) or pyridine) is added to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Ineffective coupling agent (when using carboxylic acid). | Use a reliable coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[4] Ensure the coupling agent is fresh and handled under anhydrous conditions. |
| Poor quality of acyl chloride. | Use freshly prepared or distilled 4-fluorobenzoyl chloride. Acyl chlorides can hydrolyze if exposed to moisture. | |
| Presence of water in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents. Moisture will hydrolyze the acyl chloride and can interfere with coupling agents. | |
| Multiple spots on TLC, difficult purification | Side reactions due to high temperature. | Run the reaction at a lower temperature. For acyl chloride reactions, 0 °C to room temperature is often sufficient. |
| Impure starting materials. | Purify starting materials before use. 1-phenylethylamine can be distilled, and 4-fluorobenzoic acid can be recrystallized. | |
| Formation of a white precipitate that is not the product | Formation of dicyclohexylurea (DCU) when using DCC. | DCU is a byproduct of the DCC coupling reaction. It is typically removed by filtration as it is insoluble in most organic solvents. |
| Formation of triethylamine hydrochloride. | This salt is formed when using triethylamine as a base with an acyl chloride. It can be removed by washing the organic layer with water during workup. |
Experimental Protocols
Protocol 1: Synthesis via 4-Fluorobenzoyl Chloride
This method is generally high-yielding and straightforward.
Materials:
-
4-fluorobenzoyl chloride
-
(R)- or (S)-1-phenylethylamine
-
Triethylamine (Et3N)
-
Dichloromethane (B109758) (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-fluorobenzoyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate (B1210297)/hexanes) or column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis via 4-Fluorobenzoic Acid with DCC Coupling
Materials:
-
4-fluorobenzoic acid
-
(R)- or (S)-1-phenylethylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-fluorobenzoic acid (1.0 eq), 1-phenylethylamine (1.0 eq), and a catalytic amount of DMAP in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the stirred mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Redissolve the residue in a suitable solvent like ethyl acetate and wash with 1 M HCl and saturated NaHCO3 solution to remove any unreacted starting materials.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Method | Reactants | Coupling Agent/Base | Typical Yield | Reference |
| Acyl Chloride | 4-fluorobenzoyl chloride, 1-phenylethylamine | Triethylamine | >90% | General knowledge of amide synthesis |
| Carboxylic Acid | 4-fluorobenzoic acid, 1-phenylethylamine | DCC | 70-90% | General knowledge of amide synthesis |
| Mechanosynthesis | 4-nitrobenzoyl chloride, 2,2-diphenylethan-1-amine | None | 89% | [6] |
| TiCl4 Coupling | 4-bromobenzoic acid, (S)-1-phenylethanamine | TiCl4 | 93% | [7] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic routes to 4-fluoro-N-(1-phenylethyl)benzamide.
Caption: Troubleshooting workflow for low yield in amide synthesis.
References
- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 4-fluoro MBZP Analytical Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical determination of 4-fluoro MBZP (4-fluoro Methylbenzylpiperazine). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound is a synthetic psychoactive substance belonging to the piperazine (B1678402) class of compounds. It is a derivative of benzylpiperazine (BZP) and is encountered as a designer drug. Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 1-(4-fluorobenzyl)-4-methylpiperazine |
| CAS Number | 144734-44-1[1] |
| Molecular Formula | C₁₂H₁₇FN₂[1] |
| Molecular Weight | 208.3 g/mol |
| Appearance | Solid[1] |
| Solubility | Soluble in methanol.[2] |
Q2: What are the primary analytical methods for the identification and quantification of this compound?
A2: The primary analytical methods for this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques are widely used for the analysis of piperazine derivatives in various matrices.
Q3: How should this compound reference standards be stored?
A3: this compound reference standards should be stored at -20°C for long-term stability. For short-term use, refrigeration at 2-8°C is acceptable. It is crucial to prevent repeated freeze-thaw cycles to maintain the integrity of the standard.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Issue 1: Peak Tailing
Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?
Answer: Peak tailing for piperazine derivatives like this compound is a common issue in GC-MS analysis. The primary causes and their respective solutions are outlined below.
| Cause | Solution |
| Active Sites in the Inlet or Column | The basic nature of the piperazine moiety can lead to interactions with active silanol (B1196071) groups in the GC inlet liner or the column, causing peak tailing. Ensure you are using a deactivated inlet liner. If the column is old, consider replacing it with a new, inert column. |
| Sample Overload | Injecting too concentrated a sample can lead to peak fronting or tailing. Prepare a dilution series of your sample to determine if concentration is the issue. |
| Inlet Temperature Too Low | A low inlet temperature can cause incomplete and slow vaporization of the analyte, leading to broader, tailing peaks. Ensure the inlet temperature is appropriate for the volatility of this compound. |
| Poor Column Installation | An improperly cut or installed column can create dead volume and active sites, resulting in peak tailing. Ensure the column is cut cleanly and installed at the correct depth in both the inlet and the detector. |
Logical Relationship Diagram: Troubleshooting GC-MS Peak Tailing
Caption: Troubleshooting workflow for GC-MS peak tailing.
Issue 2: Poor Sensitivity or No Peak Detected
Question: I am not seeing a peak for this compound, or the peak is very small. What should I check?
Answer: A lack of response can be due to several factors, from sample preparation to instrument settings.
| Cause | Solution |
| Analyte Loss During Sample Preparation | If using a liquid-liquid extraction (LLE), ensure the pH of the aqueous phase is basic (pH > 10) to ensure this compound is in its free base form for efficient extraction into an organic solvent. For solid-phase extraction (SPE), ensure the sorbent and elution solvent are appropriate for a basic compound. |
| Derivatization Issues (if applicable) | While not always necessary, derivatization with an acylating agent can improve the chromatography of piperazines. If you are using derivatization, ensure your reagents are fresh and the reaction conditions (temperature, time) are optimal. |
| Mass Spectrometer Tuning | An out-of-tune mass spectrometer will result in poor sensitivity. Perform an autotune of your instrument to ensure optimal performance. |
| Incorrect MS Scan Parameters | Ensure your mass spectrometer is scanning a mass range that includes the expected molecular ion and fragment ions of this compound. For targeted analysis, confirm the correct ions are being monitored in Selected Ion Monitoring (SIM) mode. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Issue 1: Ion Suppression/Enhancement (Matrix Effects)
Question: My quantitative results for this compound in a biological matrix (e.g., plasma, urine) are inconsistent and show poor accuracy. Could this be due to matrix effects?
Answer: Yes, matrix effects are a significant challenge in LC-MS/MS bioanalysis, particularly for basic compounds like this compound. Ion suppression is more common and results in a lower-than-expected signal, while ion enhancement leads to a higher signal.
| Cause | Solution |
| Co-elution with Matrix Components | Endogenous compounds in biological matrices, such as phospholipids (B1166683) in plasma, can co-elute with the analyte and interfere with the ionization process. |
| Inadequate Sample Cleanup | A simple "dilute and shoot" approach may not be sufficient for complex matrices, leading to significant matrix effects. |
| Suboptimal Chromatographic Separation | If the analyte elutes in a region of the chromatogram with a high density of matrix components, ion suppression is likely. |
Strategies to Mitigate Matrix Effects:
-
Improve Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the mobile phase gradient and/or use a different stationary phase to achieve better separation of this compound from matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.
Experimental Workflow: Assessing Matrix Effects
Caption: Workflow for evaluating matrix effects.
Experimental Protocols
GC-MS Protocol for this compound
This protocol is a general guideline and may require optimization for your specific instrumentation and application.
-
Sample Preparation (Acid-Base Extraction):
-
To 1 mL of sample (e.g., urine, dissolved solid), add an appropriate internal standard.
-
Make the sample basic by adding a strong base (e.g., 1M NaOH) to a pH of >10.
-
Extract with 3 mL of an organic solvent (e.g., ethyl acetate) by vortexing for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
-
-
GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 6890 or similar |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| MS System | Agilent 5975 or similar |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
-
Expected Results:
-
Retention Time: The retention time for this compound will depend on the specific GC conditions but is expected to be in the mid-to-late region of the chromatogram.
-
Mass Spectrum: The mass spectrum will show a molecular ion at m/z 208 and characteristic fragment ions. Common fragments for benzylpiperazines include ions resulting from the cleavage of the benzyl (B1604629) group and fragmentation of the piperazine ring.
-
LC-MS/MS Protocol for this compound
This protocol is a general guideline and should be optimized for your specific instrumentation and application.
-
Sample Preparation (Dilution):
-
For simple matrices (e.g., seized powders), dissolve a small amount in the mobile phase.
-
For biological matrices, a protein precipitation followed by dilution is recommended to minimize matrix effects. To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing an internal standard. Vortex and centrifuge. Dilute the supernatant with the initial mobile phase.
-
-
LC-MS/MS Parameters:
| Parameter | Value |
| LC System | Waters Acquity UPLC or similar |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quadrupole or similar |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound. A likely precursor ion would be the protonated molecule [M+H]⁺ at m/z 209.1. Product ions would result from fragmentation of the benzyl and piperazine moieties. |
-
Expected Results:
-
Retention Time: The retention time will be dependent on the specific LC conditions. A retention time of approximately 3.76-3.78 minutes has been reported under certain conditions.
-
Quantification: Quantification is achieved by monitoring the area ratio of the analyte MRM transition to the internal standard MRM transition.
-
References
Technical Support Center: Quantification of 4-Fluoro MBZP
Welcome to the technical support center for the bioanalytical quantification of 4-fluoro MBZP (4F-MBZP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a novel psychoactive substance (NPS) categorized as a piperazine (B1678402) derivative.[1] First identified in 2023, it is a stimulant structurally similar to other benzylpiperazine (BZP) compounds.[1][2] Due to its recent emergence, it is critical to develop robust analytical methods for its accurate quantification in biological samples.[2]
Q2: What are matrix effects and why are they a problem in 4F-MBZP quantification?
A2: Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting components from the sample matrix (e.g., plasma, urine, oral fluid).[3][4] These interferences, such as salts and phospholipids (B1166683), can compete with 4F-MBZP for ionization in the mass spectrometer source, leading to inaccurate and unreliable quantitative results.[5][6][7] Electrospray ionization (ESI), a common technique for analyzing synthetic cathinones and piperazines, is particularly susceptible to matrix effects.[3][6]
Q3: What is the difference between ion suppression and ion enhancement?
A3: Ion suppression is the most common form of matrix effect, where co-eluting matrix components reduce the ionization efficiency of the target analyte, leading to a lower-than-expected signal.[3][8] Ion enhancement is the opposite phenomenon, where matrix components increase the analyte's ionization efficiency, resulting in a higher signal. Both effects compromise data accuracy. A matrix effect value less than 100% indicates suppression, while a value greater than 100% indicates enhancement.[3]
Q4: What is the best way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[9][10] A SIL-IS is chemically identical to the analyte but has a different mass, so it experiences the same matrix effects and extraction variations. By comparing the analyte's signal to the SIL-IS signal, these variations can be normalized. If a SIL-IS for 4F-MBZP is unavailable, using matrix-matched calibration curves is a highly recommended alternative.[9][11]
Troubleshooting Guide: Matrix Effects
This guide addresses specific issues you may encounter during the LC-MS/MS quantification of 4F-MBZP.
Problem 1: Poor reproducibility and inaccurate quantification.
-
Question: My quantitative results for 4F-MBZP are inconsistent across different sample lots, even though my calibration standards in solvent are perfect. What is the likely cause?
-
Answer: This is a classic sign of uncorrected matrix effects. Endogenous components varying from sample to sample are likely suppressing or enhancing the ionization of 4F-MBZP.[3] You must evaluate and mitigate these effects.
Troubleshooting Steps:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement.
-
Improve Sample Cleanup: Simple "dilute-and-shoot" or protein precipitation methods often leave many matrix components.[5][12] Switch to a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[8][9]
-
Optimize Chromatography: Modify your LC gradient to better separate 4F-MBZP from the regions where matrix effects are most pronounced (typically early and late in the chromatogram).[5][9]
-
Implement Matrix-Matched Calibration: Prepare your calibration standards and quality controls (QCs) in the same biological matrix as your unknown samples (e.g., blank human plasma).[9][11] This helps to ensure that the calibration standards experience the same matrix effects as the samples.
-
Problem 2: Low signal intensity or peak area for the analyte.
-
Question: I am getting a very low signal for 4F-MBZP in my biological samples compared to the signal in a pure solvent standard. How can I diagnose and fix this?
-
Answer: Significant signal loss points towards severe ion suppression.[3][8] This is often caused by high concentrations of phospholipids or salts co-eluting with your analyte.
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This qualitative test will help you visualize the specific retention times where ion suppression is occurring. You can then adjust your chromatography to move the 4F-MBZP peak away from these zones.[3][5][13]
-
Evaluate Sample Preparation: As detailed in the experimental protocols below, SPE is generally effective at removing a wide range of interferences.[12] For phospholipids, a common source of ion suppression in plasma, specific phospholipid removal cartridges or plates can be used.
-
Check Sample Concentration: If possible, diluting the sample can reduce the concentration of interfering matrix components.[6][13] However, you must ensure the final concentration of 4F-MBZP remains above the lower limit of quantification (LLOQ).
-
Problem 3: Inconsistent results between different biological matrices (e.g., plasma vs. urine).
-
Question: My method works well for plasma, but when I analyze urine samples, the results are unreliable. Why is this happening?
-
Answer: Different biological matrices have vastly different compositions.[3] A method validated for plasma will not necessarily work for urine without re-validation. Urine can contain high concentrations of salts and urea (B33335) that cause significant matrix effects.[5]
Troubleshooting Steps:
-
Re-validate the Method: You must perform a full method validation for each matrix type. This includes assessing matrix effect, recovery, precision, and accuracy specifically for urine.
-
Adapt Sample Preparation: The SPE or LLE protocol may need to be optimized for the new matrix. For example, a different wash solvent or elution solvent might be necessary to effectively clean up urine samples.
-
Use Matrix-Specific Calibrators: Always use calibration curves prepared in the corresponding blank matrix (e.g., blank urine for urine sample analysis).[9]
-
Experimental Protocols & Data
Protocol 1: Quantitative Evaluation of Matrix Effect
This protocol allows for the quantitative measurement of matrix effects using the post-extraction spike method.[3]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (4F-MBZP) and its internal standard (IS) in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least 5-6 different lots of blank biological matrix. After the final evaporation step, spike the analyte and IS into the dried extract before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before starting the extraction process. This set is used to determine recovery.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100[3]
-
RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
A ME value of 100% indicates no matrix effect. <100% indicates ion suppression, and >100% indicates ion enhancement.
-
Table 1: Representative Matrix Effect & Recovery Data for Synthetic Cathinones in Urine
This table shows example data for similar compounds, illustrating how different sample preparation techniques can impact matrix effects and recovery.
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Interpretation |
| Protein Precipitation | Cathinone Analog 1 | 95% | 45% | High recovery but severe ion suppression. |
| Cathinone Analog 2 | 98% | 52% | High recovery but severe ion suppression. | |
| Liquid-Liquid Extraction | Cathinone Analog 1 | 85% | 88% | Good recovery with minimal ion suppression. |
| Cathinone Analog 2 | 82% | 91% | Good recovery with minimal ion suppression. | |
| Solid-Phase Extraction | Cathinone Analog 1 | 92% | 97% | Excellent recovery and negligible matrix effect. |
| Cathinone Analog 2 | 90% | 95% | Excellent recovery and negligible matrix effect. |
Data is representative for this class of compounds and highlights the importance of choosing an appropriate sample preparation method.
Protocol 2: Recommended Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol for extracting 4F-MBZP from a biological matrix like plasma or urine. Optimization will be required.
-
Sample Pre-treatment: To 1 mL of sample, add 50 µL of an internal standard solution. Vortex to mix. Add 1 mL of a buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6) to adjust the pH.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove salts and other polar interferences.[9]
-
Elution: Elute the 4F-MBZP and IS from the cartridge using 2 mL of a freshly prepared elution solvent (e.g., 2% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Table 2: Example LC-MS/MS Parameters for 4F-MBZP Analysis
These parameters serve as a starting point for method development.
| Parameter | Setting |
| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition 1 (Quantifier) | To be determined experimentally (e.g., [M+H]+ → fragment 1) |
| MRM Transition 2 (Qualifier) | To be determined experimentally (e.g., [M+H]+ → fragment 2) |
| Collision Energy | To be determined experimentally |
Visualizations
Mechanism of Ion Suppression
The following diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte (4F-MBZP) in the ESI source.
Caption: Conceptual diagram of ion suppression in an ESI source.
Workflow for Matrix Effect Evaluation
This workflow outlines the key steps for identifying, quantifying, and mitigating matrix effects during method development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cfsre.org [cfsre.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. providiongroup.com [providiongroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-fluoro MBZP Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving potential artifacts in experimental data for 4-fluoro MBZP (4-fluoro-methylbenzylpiperazine).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an analytical reference standard classified as a piperazine (B1678402).[1][2] It is a novel psychoactive substance structurally similar to other benzylpiperazine (BZP) derivatives.[3] It has been identified in samples from drug checking services and is intended for research and forensic applications.[1][2][4]
Q2: What are the expected analytical data for pure this compound?
A2: Pure this compound has a specific set of spectral data that can be used for its identification. The key identifiers are its molecular formula, mass, and characteristic peaks in NMR and FTIR spectroscopy. Refer to the data summary tables below for detailed information.
Q3: My analytical data for a this compound sample does not match the reference data. What could be the cause?
A3: Discrepancies in analytical data can arise from several sources, including the presence of synthesis byproducts, degradation of the sample, or artifacts from the analytical instrumentation itself. The troubleshooting guides below provide a systematic approach to identifying the source of the discrepancy.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Mass Spectrometry (GC-MS or LC-MS) Data
Question: My mass spectrum for a this compound sample shows a peak at a higher m/z than expected, in addition to the expected molecular ion. What could this be?
Answer: An unexpected peak at a higher mass-to-charge ratio (m/z) could indicate the presence of a synthesis byproduct, specifically a di-substituted piperazine analog. In the synthesis of related compounds like benzylpiperazine (BZP), the formation of dibenzylpiperazine (DBZP) is a common impurity.[5][6] A similar side-reaction during the synthesis of this compound could lead to the formation of bis(4-fluorobenzyl)piperazine.
Troubleshooting Steps:
-
Verify the Expected Mass: First, confirm the expected exact mass for the protonated molecule [M+H]+ of this compound, which is 209.1449.[3]
-
Analyze the Unexpected Peak: Determine the m/z of the unexpected peak. If it corresponds to the potential bis(4-fluorobenzyl)piperazine byproduct, its expected mass would be significantly higher.
-
Review Synthesis Method: Examine the synthetic route used to produce the this compound. An excess of the fluorobenzyl halide reactant could favor the formation of the di-substituted byproduct.
-
Chromatographic Separation: Optimize your GC or LC method to ensure baseline separation of this compound from potential impurities.
-
Further Characterization: If the impurity is present in significant amounts, consider preparative chromatography to isolate it for full characterization by NMR and other techniques.
Issue 2: Anomalous Signals in ¹H NMR Spectrum
Question: The ¹H NMR spectrum of my this compound sample shows unexpected signals, or the integration values are incorrect. What should I look for?
Answer: Extraneous signals or incorrect integration in an NMR spectrum can be due to residual solvents, impurities from the synthesis, or sample degradation.
Troubleshooting Steps:
-
Check for Residual Solvents: Compare the chemical shifts of the unexpected peaks to common NMR solvents (e.g., acetone, dichloromethane, ethyl acetate).
-
Look for Synthesis Starting Materials: Review the synthesis protocol and check for the characteristic peaks of unreacted starting materials, such as 1-methylpiperazine (B117243) or 4-fluorobenzyl halide.
-
Consider Isomeric Impurities: Fluorinated MBZP can exist in three isomeric forms (2F-, 3F-, and 4F-).[3] While only 4F-MBZP has been widely identified, the presence of other isomers as impurities could lead to a more complex NMR spectrum.
-
Sample Purity Assessment: Use a secondary analytical technique, such as GC-MS or LC-MS, to confirm the purity of the sample and identify any potential contaminants.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine | [2][3] |
| CAS Number | 144734-44-1 | [2][3] |
| Molecular Formula | C₁₂H₁₇FN₂ | [2][3] |
| Formula Weight | 208.3 g/mol | [2][3] |
| Purity (as reference standard) | ≥98% | [1][2] |
| Formulation | Solid (hydrochloride) or solution in methanol | [1][2] |
Table 2: Mass Spectrometry Data for this compound
| Ion | Expected Mass | Source |
| Molecular Ion [M+] | 208.0 | [3] |
| Protonated Molecule [M+H]⁺ | 209.1449 | [3] |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is a general guideline for the analysis of this compound. Instrument conditions may need to be optimized.
-
Sample Preparation: Perform an acid-base extraction of the sample.[3] Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Instrument: Agilent 5975 Series GC/MSD or equivalent.[3]
-
Injection: 1 µL injection volume.
-
GC Column: A standard non-polar column (e.g., DB-5ms) is typically suitable.
-
Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.
-
Data Analysis: Compare the resulting mass spectrum to a reference spectrum for this compound.
Protocol 2: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Analysis
This protocol provides a general method for obtaining high-resolution mass data for this compound.
-
Sample Preparation: Dilute the sample in the mobile phase.[3]
-
Instrument: Sciex X500R LC-QTOF-MS or equivalent.[3]
-
LC Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid is a typical mobile phase.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode.
-
Data Analysis: Extract the exact mass for the [M+H]⁺ ion and compare it to the theoretical value (209.1449).[3]
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, MeOD).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) as needed for full structural elucidation.[4]
-
Data Analysis: Process the spectra and compare the chemical shifts and coupling constants to reference data for this compound.
Mandatory Visualizations
Caption: Potential side-reaction in this compound synthesis.
Caption: Troubleshooting workflow for mass spectrometry artifacts.
Caption: Logical steps for identifying the source of anomalous NMR signals.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cfsre.org [cfsre.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 4-fluoro MBZP Solutions
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 4-fluoro MBZP solutions. Due to the limited publicly available stability data for a compound specifically abbreviated as "this compound," this document will focus on a representative molecule, 1-(4-fluorobenzyl)-4-methylpiperazine , and general principles applicable to similar benzylpiperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has developed a yellowish tint. What could be the cause?
A1: A change in color, such as the appearance of a yellow tint, often indicates chemical degradation. This could be due to oxidation of the piperazine (B1678402) or benzyl (B1604629) moiety, particularly if the solution has been exposed to air, light, or contains trace metal impurities. It is recommended to prepare fresh solutions and store them under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q2: I'm observing precipitation in my aqueous buffer solution of this compound. How can I improve its solubility?
A2: Benzylpiperazine derivatives are typically weak bases and their solubility in aqueous solutions is highly pH-dependent.[1] The protonated form at acidic pH is generally more soluble than the free base. To improve solubility, try lowering the pH of your buffer. However, be aware that extreme pH values can accelerate hydrolysis.[2] It is crucial to determine the optimal pH range that balances solubility and stability.
Q3: What are the recommended storage conditions for a this compound stock solution?
A3: For optimal stability, stock solutions should be stored at low temperatures (-20°C or -80°C) in tightly sealed vials to minimize solvent evaporation and exposure to air.[3] To prevent degradation from light, use amber vials or wrap the vials in aluminum foil. For long-term storage, consider storing the solution under an inert gas.
Q4: Which solvents are most suitable for preparing this compound solutions?
A4: While aqueous buffers are often required for biological assays, organic solvents like DMSO, ethanol, or acetonitrile (B52724) are commonly used for preparing high-concentration stock solutions.[3] The choice of solvent depends on the specific experimental requirements. When diluting a stock solution into an aqueous buffer, it is important to ensure that the final concentration of the organic solvent is low enough to not affect the experiment and that the compound remains in solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency / Inconsistent Results | Chemical degradation (hydrolysis, oxidation) | Prepare fresh solutions. Conduct a forced degradation study to identify stable conditions. Store solutions protected from light, air, and at low temperatures. |
| Precipitation Upon Dilution | Poor aqueous solubility of the free base. | Lower the pH of the aqueous buffer. Use a co-solvent if permissible in the experimental setup. Perform solubility studies at different pH values. |
| Appearance of New Peaks in HPLC | Formation of degradation products. | Characterize the new peaks using LC-MS. Review solution preparation and storage procedures. The degradation may be pH or light-induced. |
| Cloudiness in Solution | Microbial contamination or precipitation. | Filter-sterilize the solution using a 0.22 µm filter. Ensure sterile technique during preparation. Confirm the precipitate is not the compound itself. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying the degradation pathways and developing stability-indicating analytical methods.[4][5][6][7]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC-UV/DAD or HPLC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 2 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a suitable HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[4]
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate the parent this compound peak from any potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for specific degradation products.
Quantitative Data Summary
The following table presents hypothetical stability data for this compound based on typical results from forced degradation studies for similar compounds.
| Stress Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products |
| 0.1 M HCl | 2 hours | 60°C | 15% | N-dealkylation, Ether cleavage |
| 0.1 M NaOH | 2 hours | 60°C | 8% | Minor hydrolysis products |
| 3% H₂O₂ | 24 hours | Room Temp | 25% | N-oxide, Ring hydroxylation |
| Heat | 48 hours | 60°C | 5% | Minor oxidative products |
| Light (ICH Q1B) | 7 days | Room Temp | 12% | Photolytic adducts |
Visualizations
Below are diagrams illustrating key workflows and pathways related to the stability of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for solution instability issues.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. isaacpub.org [isaacpub.org]
- 3. N-Benzylpiperazine | recreational drug | CAS# 2759-28-6 | InvivoChem [invivochem.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. ijrpp.com [ijrpp.com]
Technical Support Center: Analysis of 4-fluoro MBZP
Welcome to the technical support center for the analysis of 4-fluoro MBZP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the quantitative analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a novel psychoactive substance (NPS) classified as a piperazine (B1678402).[1] It is structurally similar to other benzylpiperazine (BZP) derivatives.[1] First identified in Australia in June 2023, it has since been detected in other regions.[1][2] Due to its structural similarity to other benzylpiperazines, it is presumed to have stimulant effects by acting on dopaminergic and serotonergic systems.[1]
Q2: What are the common analytical techniques for this compound?
A2: The most common analytical techniques for the identification and quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC with high-resolution mass spectrometry (e.g., LC-QTOF-MS) has also been successfully used for its characterization.[1]
Q3: My calibration curve for this compound is non-linear. What are the potential causes?
A3: Non-linearity in calibration curves for LC-MS analysis is a common issue and can stem from several factors.[3] These include:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of this compound.[4][5]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Analyte Instability: Degradation of this compound in the sample or during the analytical run can affect the response. While specific stability data for this compound is limited, related piperazine and cathinone (B1664624) compounds have shown stability issues in biological matrices.[6]
-
Inappropriate Calibration Range: The selected concentration range for your calibration standards may be too wide.
Q4: I am observing poor peak shape and inconsistent retention times. What should I check?
A4: Poor chromatography can be due to a variety of factors:
-
Column Issues: The analytical column may be degraded, contaminated, or not suitable for the analyte. A C18 column is commonly used for the analysis of similar compounds.[7]
-
Mobile Phase Problems: Incorrect mobile phase composition, pH, or inadequate degassing can all lead to chromatographic issues.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.
-
Instrumental Problems: Issues with the pump, injector, or tubing can also contribute to poor chromatography.
Troubleshooting Guide: Calibration Curve Issues
This guide provides a systematic approach to troubleshooting common problems encountered with calibration curves during the analysis of this compound.
Issue 1: Non-Linearity (Concave Downward - "Flattening" at High Concentrations)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Detector Saturation | 1. Dilute the upper-level calibration standards and re-inject. 2. Reduce the injection volume. 3. If possible, switch to a less abundant precursor or product ion for quantification. | The curve should become more linear within the new, lower concentration range. |
| Ionization Suppression at High Concentrations | 1. Narrow the calibration range. 2. Evaluate the use of an isotopically labeled internal standard if not already in use. | Improved linearity and accuracy, especially at the higher end of the curve. |
| Analyte Dimerization or Multimer Formation | 1. Dilute the samples. 2. Modify mobile phase composition (e.g., adjust pH or organic content) to discourage multimer formation. | A more linear response should be observed. |
Issue 2: Non-Linearity (Irregular or "S-Shaped" Curve)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | 1. Improve sample preparation to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are often more effective than simple "dilute and shoot" or protein precipitation.[8] 2. Use a matrix-matched calibration curve. 3. Employ an isotopically labeled internal standard. | A more linear and reproducible calibration curve. |
| Heteroscedasticity (Non-constant variance of errors) | 1. Apply a weighting factor to the regression analysis (e.g., 1/x or 1/x²).[3] | This will give more weight to the lower concentration points, improving the accuracy of the assay at the lower end. |
| Inaccurate Standard Preparation | 1. Prepare fresh calibration standards from a new stock solution. 2. Verify the purity and stability of the this compound reference standard. The hydrochloride salt and the free base are available and have different storage requirements and stability profiles.[9][10] | A well-defined and linear calibration curve. |
Issue 3: Poor Reproducibility of Calibration Curves Between Batches
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Analyte Instability in Solution | 1. Prepare fresh calibration standards for each analytical run. 2. Investigate the stability of this compound in the chosen solvent and storage conditions. Store stock solutions at -20°C as recommended for related compounds.[10] | Consistent slope and intercept values for the calibration curve across different batches. |
| Inconsistent Sample Preparation | 1. Automate the sample preparation process if possible. 2. Ensure consistent timing and technique for manual extraction procedures like SPE or liquid-liquid extraction. | Reduced variability in analyte recovery and, consequently, more consistent calibration curves. |
| Instrumental Drift | 1. Perform system suitability tests before each batch to ensure the instrument is performing optimally. 2. Monitor the response of the internal standard across the run. | Early detection of instrument issues that could be affecting the calibration. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Biological Matrices
This protocol is a general guideline for extracting this compound from biological matrices like urine or plasma, aiming to reduce matrix effects.
-
Sample Pre-treatment:
-
To a 1 mL aliquot of the biological sample, add an appropriate internal standard.
-
Vortex the sample.
-
For urine, adjust the pH to approximately 6 with a suitable buffer. For plasma, a protein precipitation step (e.g., with acetonitrile) may be necessary before loading.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge sequentially with methanol (B129727) and then water or buffer.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with a series of solvents to remove interfering components. This may include an acidic wash followed by a wash with an organic solvent like methanol.
-
-
Elution:
-
Elute the this compound from the cartridge using a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: Solid-Phase Extraction (SPE) experimental workflow.
References
- 1. cfsre.org [cfsre.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
Reducing background noise in 4-fluoro MBZP detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-fluoro MBZP. Our aim is to help you overcome common challenges and reduce background noise in your detection assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: this compound (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a piperazine (B1678402) derivative with stimulant properties. As a novel psychoactive substance, its accurate detection in biological matrices is crucial for forensic toxicology, clinical research, and understanding its pharmacological profile.
Q2: What are the common analytical methods for this compound detection?
A2: The most common methods for the detection and quantification of this compound and similar piperazine derivatives are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays, such as competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Q3: What are the primary sources of background noise in this compound assays?
A3: High background noise can primarily stem from non-specific binding of antibodies or the analyte to the assay plate, matrix effects from complex biological samples (e.g., plasma, urine), and contamination of reagents or equipment.
Q4: How does this compound exert its effects?
A4: While research is ongoing, this compound is presumed to act as a reuptake inhibitor at the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to its stimulant effects.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound detection.
High Background Signal in Competitive ELISA
High background can obscure the signal from your target analyte, reducing the sensitivity and accuracy of your assay.
| Potential Cause | Recommended Solution |
| Insufficient Plate Washing | Increase the number of wash steps and the soaking time between washes. Ensure a consistent and vigorous washing technique to remove all unbound reagents. |
| Ineffective Blocking | Optimize the blocking buffer by increasing the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or by extending the blocking incubation time. |
| High Antibody Concentration | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal without increasing background. |
| Non-Specific Binding of Detection Reagent | Run a control with no primary antibody to check for non-specific binding of the secondary antibody. Consider using a pre-adsorbed secondary antibody. |
| Contaminated Reagents | Use fresh, high-purity reagents and sterile technique to avoid microbial or cross-contamination. |
Low Signal-to-Noise Ratio in LC-MS/MS
A low signal-to-noise ratio can make it difficult to distinguish the analyte peak from the baseline, affecting quantification.
| Potential Cause | Recommended Solution |
| Matrix Effects | Optimize the sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation. Diluting the sample can also mitigate matrix effects.[3] |
| Poor Ionization Efficiency | Adjust the mobile phase composition and pH to enhance the ionization of this compound. Optimize the mass spectrometer source parameters, such as spray voltage and gas flows. |
| Suboptimal Chromatographic Separation | Modify the HPLC gradient and/or column chemistry to improve the separation of this compound from co-eluting matrix components. |
| Low Analyte Recovery | Evaluate and optimize the extraction procedure to ensure efficient recovery of this compound from the sample matrix. |
Quantitative Data Tables
The following tables summarize typical validation parameters for the analysis of piperazine derivatives using LC-MS/MS, which can be used as a reference for setting up and evaluating your own this compound detection assays.
Table 1: LC-MS/MS Method Validation Parameters for Piperazine Derivatives in Oral Fluid [4][5]
| Parameter | Result |
| Linearity Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | < 1 µg/L |
| Precision (RSD%) | ≤ 15% |
| Accuracy | 85 - 115% |
| Recovery | 80 - 110% |
Table 2: LC-MS/MS Method Validation for Synthetic Cannabinoids in Oral Fluid (Example of a Psychoactive Substance) [6]
| Parameter | Result |
| Linearity Range | 2.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantitation (LOQ) | 2.5 ng/mL |
| Precision (RSD%) | 3 - 14.7% |
| Accuracy | 90.5 - 112.5% |
Experimental Protocols
Detailed Protocol for LC-MS/MS Analysis of this compound in Plasma
This protocol is adapted from established methods for the analysis of piperazine derivatives in biological fluids.[7][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., this compound-d8).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
HPLC Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
Detailed Protocol for Competitive ELISA for this compound Quantification
This protocol is a template based on established methods for small molecule detection.[9][10]
1. Plate Coating
-
Coat the wells of a 96-well microplate with a capture antibody specific for a this compound-protein conjugate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Competitive Reaction
-
Add 50 µL of standard, control, or unknown sample to the appropriate wells.
-
Add 50 µL of a fixed concentration of this compound conjugated to an enzyme (e.g., HRP) to each well.
-
Incubate for 1-2 hours at room temperature. During this incubation, the free this compound in the sample will compete with the enzyme-conjugated this compound for binding to the capture antibody.
4. Detection
-
Wash the plate four times with wash buffer.
-
Add 100 µL of substrate solution (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
5. Data Analysis
-
Read the absorbance at 450 nm using a microplate reader.
-
The signal intensity is inversely proportional to the concentration of this compound in the sample. Construct a standard curve and determine the concentration of unknown samples.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the presumed mechanism of action of this compound and a typical experimental workflow for its detection.
Caption: Inhibition of Dopamine Reuptake by this compound.
Caption: Inhibition of Serotonin Reuptake by this compound.
Caption: LC-MS/MS Experimental Workflow for this compound Detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rgd.mcw.edu [rgd.mcw.edu]
- 4. Validation of an LC-MS-MS method for analysis of 58 drugs of abuse in oral fluid and method comparison with an established LC-HRMS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A validated workflow for drug detection in oral fluid by non-targeted liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Amphetamine Forensic ELISA Kit | Diagnostics [neogen.com]
Technical Support Center: 4-fluoro MBZP Analysis
Welcome to the technical support center for the analytical validation of 4-fluoro MBZP (4-fluorobenzylpiperazine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during method development and validation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a quantitative method for this compound?
As a novel psychoactive substance (NPS) of the piperazine (B1678402) class, this compound presents several analytical challenges typical for synthetic cathinones and related compounds.[1][2] Key difficulties include:
-
Matrix Effects: When analyzing biological samples (e.g., plasma, urine), endogenous components can interfere with the ionization of this compound in LC-MS/MS analysis, leading to ion suppression or enhancement. This can significantly impact accuracy and precision.[3][4][5]
-
Analyte Stability: Piperazine derivatives and halogenated compounds can be prone to degradation. Studies on similar compounds show that storage temperature and time can significantly affect analyte concentration, making stability testing a critical validation parameter.[6][7]
-
Specificity and Selectivity: The existence of structural isomers (e.g., 2-fluoro and 3-fluoro MBZP) and a multitude of other piperazine-based NPS necessitates highly selective methods, like mass spectrometry, to ensure accurate identification and quantification.[8][9][10]
-
Reference Standards: While analytical reference standards are now commercially available, ensuring their purity and proper handling is crucial for accurate calibration.[11]
Q2: Which analytical technique is most suitable for the quantification of this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying this compound in biological samples due to its high sensitivity and selectivity.[4][8] Gas chromatography-mass spectrometry (GC-MS) is also a viable and commonly used method, particularly for seized materials.[8][12] For laboratories without access to mass spectrometry, HPLC-UV may be used, but it often requires a derivatization step to improve the chromophoric properties of piperazine compounds for adequate sensitivity.[13]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a major hurdle.[5] Strategies to mitigate them include:
-
Effective Sample Preparation: For complex matrices like plasma, a simple protein precipitation may be insufficient. Solid-phase extraction (SPE) is often required for a more thorough cleanup.[3][4] For urine, a "dilute-and-shoot" approach may be adequate, especially if using a less susceptible ionization source like APCI.[3][4]
-
Choice of Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3][4][14] If your instrumentation allows, comparing the two can be beneficial.
-
Chromatographic Separation: Optimizing the HPLC method to separate this compound from endogenous interferences is critical.
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d7) is the gold standard for compensating for matrix effects and improving accuracy.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Co-eluting Peaks in Chromatography
Symptom: Your chromatogram for this compound shows tailing, fronting, broad peaks, or co-elution with other components.
| Potential Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | Ensure the column stationary phase is suitable for a basic compound like this compound. A C18 column is common, but consider one with end-capping or a phenyl-hexyl phase for better peak shape. |
| Mobile Phase pH | As a piperazine derivative, this compound is basic. The mobile phase pH should be controlled to ensure a consistent ionization state. Using a buffer (e.g., ammonium (B1175870) formate) is recommended. |
| Column Overload | Injecting too high a concentration can lead to peak fronting. Dilute the sample and re-inject. |
| Contamination | A contaminated guard column, column, or system can cause peak tailing. Flush the system and replace the guard column if necessary. |
| Isomeric Interference | If analyzing seized materials, you may have isomeric forms (e.g., 2F-MBZP). An efficient chromatographic method is required for separation. High-resolution mass spectrometry can also aid in differentiation.[10] |
Issue 2: High Variability and Poor Reproducibility (Low Precision)
Symptom: Replicate injections of the same sample or QC standard show a high relative standard deviation (%RSD).
| Potential Cause | Troubleshooting Step |
| Analyte Instability | Halogenated cathinones and piperazines can be unstable.[6] Prepare fresh stock solutions and QC samples. Perform stability experiments (freeze-thaw, short-term benchtop) to assess degradation. Store samples at -20°C or lower.[7] |
| Inconsistent Sample Preparation | Manual sample preparation steps, especially liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can introduce variability. Ensure consistent vortexing times, evaporation steps, and reconstitution volumes. Consider automating the process if possible. |
| Significant Matrix Effects | Ion suppression or enhancement can vary between samples, leading to poor precision.[15] Implement a more effective sample cleanup method or use a stable isotope-labeled internal standard. |
| Instrumental Issues | An inconsistent autosampler, fluctuating pump pressure, or a dirty ion source can all lead to poor reproducibility. Perform system maintenance and check performance metrics. |
Experimental Protocols & Data
While specific validated method data for this compound is not yet widely published, the following protocols and data for related piperazine compounds (BZP and TFMPP) serve as an excellent starting point for method development.
Example Protocol: LC-MS/MS for Piperazine Derivatives in Plasma
This protocol is adapted from validated methods for BZP and TFMPP and is suitable for modification for this compound.[16]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma, add an internal standard (e.g., BZP-d7).
-
Add 500 µL of a buffer (e.g., phosphate (B84403) buffer, pH 6.0).
-
Condition a mixed-mode SPE cartridge with methanol (B129727) followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water, then an acidic solution (e.g., dilute HCl), followed by methanol.
-
Elute the analytes with a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.5)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Injection Volume: 5 µL
-
Ion Source: ESI+
-
MS/MS Transitions: To be determined by infusing a pure standard of this compound. The precursor ion will be [M+H]+.
-
Reference Validation Data for Piperazine Derivatives
The following table summarizes typical validation parameters achieved for BZP and TFMPP in biological matrices, providing a benchmark for your this compound method development.
| Parameter | Matrix | BZP | TFMPP | Reference |
| Linearity Range | Plasma | 1 - 50 ng/mL | 1 - 50 ng/mL | [16] |
| Correlation (R²) | Plasma | > 0.99 | > 0.99 | [16] |
| LOD | Plasma | 0.004 µg/mL | 0.004 µg/mL | [12] |
| LOQ | Plasma | 5 ng/mL | 5 ng/mL | [16] |
| Accuracy (% Recovery) | Plasma | > 90% | > 90% | [16] |
| Intra-day Precision (%RSD) | Plasma | < 5% | < 5% | [16] |
| Inter-day Precision (%RSD) | Plasma | < 10% | < 10% | [16] |
| Extraction Efficiency | Plasma | 79% - 96% | 79% - 96% | [12] |
Visualized Workflows
General Method Validation Workflow
This diagram outlines the key stages in a typical analytical method validation process, from initial planning to final implementation.
Caption: A flowchart of the analytical method validation process.
Troubleshooting Matrix Effects in LC-MS/MS
This decision tree provides a logical workflow for diagnosing and mitigating matrix effects during method development.
Caption: A logical workflow for diagnosing and solving matrix effects.
References
- 1. The clinical challenges of synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry [cfsre.org]
- 9. cfsre.org [cfsre.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. caymanchem.com [caymanchem.com]
- 12. scholars.direct [scholars.direct]
- 13. researchgate.net [researchgate.net]
- 14. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of 4-Fluoro MBZP Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving 4-fluoro MBZP (4-fluoromethylbenzylpiperazine).
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent Analytical Results
-
Question: Why am I observing variability in the analytical characterization (e.g., GC-MS, LC-MS) of my this compound sample?
-
Answer: Inconsistencies in analytical results can arise from several factors. As a novel psychoactive substance, it's crucial to ensure the identity and purity of your sample. Confusion between structural isomers (e.g., 2-fluoro or 3-fluoro MBZP) is a common issue.[1] It is also possible for the compound to degrade over time, especially with improper storage or repeated freeze-thaw cycles.
Recommendations:
-
Confirm Identity: Use a certified reference standard for this compound to confirm the identity of your sample by comparing retention times and mass spectra.[1]
-
Proper Storage: Store this compound at -20°C for long-term stability.[2][3] Prepare aliquots of your stock solutions to minimize freeze-thaw cycles.
-
Up-to-date Libraries: Ensure your analytical software libraries are current to correctly identify novel psychoactive substances and their metabolites.
-
Issue 2: Poor Reproducibility in In Vitro Assays
-
Question: My in vitro assay results (e.g., receptor binding, functional assays) with this compound are not reproducible. What could be the cause?
-
Answer: Poor reproducibility in in vitro assays is a common challenge. For piperazine (B1678402) derivatives like this compound, solubility issues are a primary concern. The compound may precipitate in aqueous assay buffers, leading to inconsistent effective concentrations. Cellular factors, such as passage number and confluency, can also significantly impact results.
Recommendations:
-
Solubility Check: Determine the solubility of this compound in your specific assay buffer. The hydrochloride salt is soluble in PBS (pH 7.2) at ≥10mg/mL, while the free base has limited aqueous solubility.[3] Consider using a small percentage of a co-solvent like DMSO, ensuring the final concentration does not affect cell viability.
-
Standardize Cell Culture: Use cells within a consistent and narrow passage number range for all experiments. Seed cells at a consistent density and perform assays at a standardized confluency.
-
Control for Plate Effects: Be mindful of "edge effects" on multi-well plates. Include appropriate vehicle controls in various locations on each plate to identify and account for any systematic variability.
-
Issue 3: Unexpected Results in Animal Behavioral Studies
-
Question: The behavioral effects of this compound in my animal models are inconsistent or not what I expected based on its classification as a stimulant. Why?
-
Answer: The behavioral effects of stimulants can be complex and dose-dependent. While this compound is expected to have stimulant-like effects similar to benzylpiperazine (BZP), which is about 10 times less potent than amphetamine, the specific behavioral phenotype can be influenced by the dose, route of administration, and the specific behavioral paradigm used.[4] Furthermore, the serotonergic activity of piperazine derivatives can sometimes lead to anxiogenic or sedative-like effects at certain doses, which might mask the expected stimulant effects.
Recommendations:
-
Dose-Response Curve: Conduct a thorough dose-response study to identify the optimal dose range for observing the desired stimulant effects.
-
Acclimatization: Ensure all animals are properly acclimatized to the experimental environment and procedures to minimize stress-induced behavioral changes.
-
Control for Circadian Rhythms: Conduct behavioral testing at the same time of day for all animals to avoid variations due to circadian rhythms.
-
Frequently Asked Questions (FAQs)
What is this compound?
This compound (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a novel psychoactive substance classified as a piperazine derivative.[1] It is structurally similar to benzylpiperazine (BZP) and is used as an analytical reference standard in research and forensic applications.[2][3]
What is the proposed mechanism of action of this compound?
The pharmacology of this compound has not been extensively studied. However, based on its structural similarity to BZP, it is presumed to act as a stimulant by stimulating the release and inhibiting the reuptake of dopamine (B1211576) and serotonin (B10506).[1] It may also have some effects on norepinephrine. Additionally, it is suggested to be useful for studying 5-HT2 receptors.[5]
What are the key chemical and physical properties of this compound?
| Property | Value |
| Molecular Formula | C12H17FN2 |
| Molecular Weight | 208.3 g/mol |
| Appearance | Hydrochloride salt: Solid; Free base: Solution in Methanol |
| Solubility (HCl salt) | DMSO: Sparingly soluble (1-10 mg/ml); PBS (pH 7.2): Soluble (≥10mg/mL) |
| Solubility (Free Base) | Methanol: 10 mg/ml |
| Storage Temperature | -20°C |
| Stability | ≥ 1 year at -20°C |
Data compiled from multiple sources.[2][3]
Is there quantitative data available for the receptor binding or potency of this compound?
Currently, there is no publicly available quantitative receptor binding affinity (Ki) or functional potency (EC50) data specifically for this compound at dopamine or serotonin receptors. However, data for other benzylpiperazine derivatives can provide an estimate of their potential activity. For example, a study on novel benzylpiperazine derivatives showed high affinity for σ1 receptors.
| Compound | Ki σ1 (nM) | Ki σ2 (nM) | Selectivity (Ki σ2/Ki σ1) |
| Derivative 15 | 1.6 | 1418 | 886 |
| Derivative 24 | 2.5 | 1057 | 423 |
Adapted from a study on novel benzylpiperazine derivatives.[6]
Additionally, a study on the in vitro hepatotoxicity of piperazine derivatives provided the following EC50 values:
| Compound | EC50 (µM) in H9c2 cells |
| BZP | 343.9 |
| TFMPP | 59.6 |
| MeOPP | 570.1 |
| MDBP | 702.5 |
Adapted from a study on the in vitro hepatotoxicity of piperazine derivatives.[7]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-(4-fluorobenzyl)-4-methylpiperazine (B10860666) (this compound)
This protocol is a general guideline based on the synthesis of similar benzylpiperazine derivatives.
Materials:
-
1-(bromomethyl)-4-fluorobenzene
-
Potassium carbonate (K2CO3)
-
Acetonitrile (B52724) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of 1-methylpiperazine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add a solution of 1-(bromomethyl)-4-fluorobenzene (1.0 equivalent) in anhydrous acetonitrile dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(4-fluorobenzyl)-4-methylpiperazine.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Receptor Binding Assay (General Protocol)
This protocol provides a general framework for assessing the binding affinity of this compound to a target receptor (e.g., dopamine transporter, serotonin receptor) using a radioligand competition assay.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]WIN 35,428 for DAT).
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts).
-
Non-specific binding inhibitor (a high concentration of a known ligand for the target receptor).
-
Scintillation cocktail.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes/tissue homogenate, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), the non-specific binding inhibitor (for non-specific binding), or the serially diluted this compound.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting reproducibility issues.
References
Validation & Comparative
A Comparative Analysis of 4-fluoro MBZP and Benzylpiperazine (BZP) for Researchers and Drug Development Professionals
An objective guide to the pharmacological and toxicological profiles of 4-fluoro MBZP and the well-characterized Benzylpiperazine (BZP), providing available data and experimental methodologies to inform future research.
This guide offers a comparative analysis of 4-fluoro methylbenzylpiperazine (this compound or 4F-MBZP) and Benzylpiperazine (BZP), two psychoactive substances of the piperazine (B1678402) class. While BZP has been extensively studied, 4F-MBZP is a novel substance with limited available data. This document aims to summarize the current state of knowledge on both compounds, presenting quantitative data where possible, and detailing relevant experimental protocols to support further research and development.
Executive Summary
Benzylpiperazine (BZP) is a well-documented psychoactive compound with known stimulant and euphoric effects, primarily acting as a monoamine releasing agent and reuptake inhibitor. In contrast, this compound is a newer analog with a paucity of pharmacological data. It is presumed to share a similar mechanism of action with BZP due to structural similarity. This guide provides a detailed overview of BZP's pharmacological and toxicological properties, alongside the currently available, albeit limited, information for this compound. The significant data gap for this compound necessitates that any comparison is made with caution and underscores the need for further empirical investigation.
Data Presentation: Physicochemical and Pharmacological Properties
The following tables summarize the available quantitative data for both BZP and this compound. The lack of specific studies on this compound results in a significant disparity in the available data points.
Table 1: Physicochemical Properties
| Property | This compound | Benzylpiperazine (BZP) |
| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine | 1-benzylpiperazine (B3395278) |
| Synonyms | 4F-MBZP, 4-Fluoro-Methylbenzylpiperazine | BZP |
| CAS Number | 144734-44-1[1] | 2759-28-6 |
| Molecular Formula | C₁₂H₁₇FN₂[1] | C₁₁H₁₆N₂ |
| Molecular Weight | 208.3 g/mol [1] | 176.26 g/mol |
Table 2: In Vitro Pharmacological Data - Monoamine Transporter Inhibition
| Target | This compound (IC₅₀) | Benzylpiperazine (BZP) (IC₅₀) |
| Dopamine (B1211576) Transporter (DAT) | Data not available. BZP analogs are reported to increase extracellular dopamine by 200-300% at 10 µM.[2] | 1.3 x 10⁻⁵ mol/L[3] |
| Serotonin Transporter (SERT) | Data not available. May act on 5-HT₂ receptors.[4][5] | 2.9 x 10⁻⁶ mol/L[3] |
| Norepinephrine (B1679862) Transporter (NET) | Data not available | 2.8 x 10⁻⁵ mol/L[3] |
Table 3: In Vitro Toxicology Data
| Assay | This compound | Benzylpiperazine (BZP) |
| Hepatotoxicity (HepaRG cells, EC₅₀) | Data not available | 6.60 mM[6] |
| Hepatotoxicity (Primary Rat Hepatocytes, EC₅₀) | Data not available | 2.20 mM[6] |
| Neurotoxicity | Data not available | Can induce oxidative stress, inhibit mitochondrial functions, and lead to apoptosis in neuronal cells.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline protocols for key experiments relevant to the study of this compound and BZP.
Synthesis Protocols
Synthesis of 1-Benzylpiperazine (BZP)
A common method for the synthesis of BZP involves the reaction of piperazine with benzyl (B1604629) chloride.
-
Procedure: A solution of piperazine hexahydrate in absolute ethanol (B145695) is warmed. Piperazine dihydrochloride (B599025) monohydrate is then dissolved in this solution. Benzyl chloride is added to the warm solution, leading to the precipitation of 1-benzylpiperazine dihydrochloride. The product is collected by filtration. To obtain the free base, the dihydrochloride salt is dissolved in water, made alkaline with sodium hydroxide, and then extracted with an organic solvent such as chloroform. The solvent is removed to yield 1-benzylpiperazine.[8][9]
Proposed Synthesis of this compound
-
Proposed Procedure: The synthesis would likely involve the reaction of 1-methylpiperazine (B117243) with 1-(bromomethyl)-4-fluorobenzene. The reactants would be stirred in a suitable solvent, possibly in the presence of a base to neutralize the hydrobromic acid formed during the reaction. Purification would likely be achieved through chromatographic techniques.
In Vitro Assay Protocols
Monoamine Transporter Binding Assay
This assay is used to determine the binding affinity of a compound to the dopamine, serotonin, and norepinephrine transporters.
-
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific monoamine transporter.
-
General Protocol:
-
Preparation of Synaptosomes or Cell Membranes: Brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, cortex for NET) is homogenized in a suitable buffer and centrifuged to obtain a crude synaptosomal or membrane fraction. Alternatively, cell lines expressing the specific human transporter can be used.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and various concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[10][11][12]
-
In Vitro Neurotoxicity Assay
This assay assesses the potential of a compound to cause damage to neuronal cells.
-
Principle: Various endpoints can be measured to assess neurotoxicity, including cell viability, apoptosis, and neurite outgrowth.
-
General Protocol (using SH-SY5Y neuroblastoma cells):
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium and seeded into multi-well plates.
-
Compound Exposure: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability (MTT Assay):
-
MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is expressed as a percentage of the control.
-
-
Assessment of Apoptosis (Caspase-3/7 Assay): A luminescent or fluorescent substrate for caspases 3 and 7 is added to the cells. The signal, which is proportional to caspase activity, is measured.
-
Assessment of Neurite Outgrowth: Cells are fixed, stained for neuronal markers (e.g., β-III tubulin), and imaged. The length and number of neurites are quantified using image analysis software.[13][14][15][16]
-
In Vivo Assay Protocol
Locomotor Activity Assessment in Rodents
This assay is used to evaluate the stimulant or depressant effects of a compound on spontaneous movement.
-
Principle: The animal's horizontal and vertical movements are recorded in a novel environment (open field arena) after administration of the test compound.
-
General Protocol:
-
Acclimation: Rodents (mice or rats) are habituated to the testing room for at least 30-60 minutes before the experiment.
-
Apparatus: An open field arena, typically a square or circular enclosure, is equipped with infrared beams or a video tracking system to monitor the animal's movement.
-
Procedure:
-
The animal is administered the test compound or vehicle control via a specific route (e.g., intraperitoneal injection).
-
Immediately after administration, the animal is placed in the center of the open field arena.
-
Locomotor activity is recorded for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis: Parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency are analyzed to assess locomotor activity and anxiety-like behavior.[17][18][19][20][21]
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of this compound and BZP.
Caption: Presumed signaling pathway of BZP and this compound.
Caption: General experimental workflow for psychoactive substance evaluation.
Caption: Structural relationship between BZP, MBZP, and this compound.
Conclusion
This comparative guide highlights the significant knowledge gap that exists for this compound when compared to its analog, BZP. While BZP's pharmacological and toxicological profiles are relatively well-defined, with quantifiable data on its interaction with monoamine transporters and its cytotoxic effects, this compound remains largely uncharacterized. The assumption that this compound shares a similar mechanism of action with BZP is based on structural analogy and requires empirical validation.
For researchers and drug development professionals, this guide serves two primary purposes. Firstly, it provides a consolidated resource of the existing knowledge on BZP, including detailed experimental protocols that can be adapted for future studies. Secondly, it clearly delineates the areas where research on this compound is critically needed. Future investigations should prioritize the determination of its binding affinities and functional activity at monoamine transporters, as well as a thorough evaluation of its potential neurotoxic and hepatotoxic effects. Such data are essential for a comprehensive understanding of its pharmacological profile and for assessing its potential risks and therapeutic applications.
References
- 1. cfsre.org [cfsre.org]
- 2. This compound () for sale [vulcanchem.com]
- 3. Erowid BZP Vaults : Neuropharmacology of BZP [erowid.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1-(4-fluorobenzyl)-4-methylpiperazine | 144734-44-1 [chemicalbook.com]
- 6. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-Benzylpiperazine (BzP/A2) - [www.rhodium.ws] [designer-drug.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 11. Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurotoxicity Assay [visikol.com]
- 14. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. General in vitro Neurotoxicity Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. va.gov [va.gov]
- 19. labcorp.com [labcorp.com]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
Validating the Psychoactive Profile of 4-fluoro-MBZP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 10, 2025
This guide provides a comparative analysis of 4-fluoro-MBZP (4-fluoromethylbenzylpiperazine), a novel psychoactive substance (NPS) of the piperazine (B1678402) class. Due to a lack of specific pharmacological data for 4-fluoro-MBZP, this document leverages extensive experimental data from its parent compound, N-benzylpiperazine (BZP), and other relevant piperazine derivatives to establish a probable psychoactive profile. All data presented is derived from preclinical in vitro and in vivo studies.
Introduction to 4-fluoro-MBZP
4-fluoro-MBZP, chemically known as 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, is a structurally novel stimulant that has been recently identified by forensic laboratories and drug checking services. Its structure is analogous to N-benzylpiperazine (BZP), a well-characterized psychoactive compound.[1] Based on this structural similarity, it is hypothesized that 4-fluoro-MBZP acts as a stimulant by modulating monoamine neurotransmitter systems, primarily dopamine (B1211576) and serotonin (B10506).[2] However, to date, the specific activity and potency of 4-fluoro-MBZP have not been explicitly reported in peer-reviewed literature. This guide will therefore draw comparisons with BZP, cocaine, and methamphetamine to contextualize its potential effects.
Postulated Mechanism of Action
The primary mechanism of action for BZP and similar piperazine-based stimulants involves the inhibition of monoamine reuptake and the promotion of their release.[3] BZP primarily affects dopamine neurotransmission in a manner comparable to stimulants like methamphetamine and cocaine.[4] It elevates synaptic dopamine and serotonin, leading to stimulatory and potential hallucinogenic effects.[3][5] It is presumed that 4-fluoro-MBZP shares this mechanism, acting as a releasing agent and/or reuptake inhibitor at the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT).
Caption: Hypothesized mechanism of 4-fluoro-MBZP at the monoamine synapse.
Comparative In Vitro Data (Analog Compounds)
No specific in vitro binding or uptake inhibition data for 4-fluoro-MBZP is currently available. The following table summarizes data for BZP and the reference stimulants cocaine and methamphetamine, illustrating their interactions with monoamine transporters. This data is crucial for predicting the potential receptor profile of 4-fluoro-MBZP.
| Compound | Transporter | Assay Type | Value (IC₅₀ nM) | Reference Organism |
| N-Benzylpiperazine (BZP) | DAT | Uptake Inhibition | 920 | Rat |
| NET | Uptake Inhibition | 130 | Rat | |
| SERT | Uptake Inhibition | 2,980 | Rat | |
| Cocaine | DAT | Uptake Inhibition | 250 | Rat |
| NET | Uptake Inhibition | 330 | Rat | |
| SERT | Uptake Inhibition | 310 | Rat | |
| Methamphetamine | DAT | Uptake Inhibition | 610 | Rat |
| NET | Uptake Inhibition | 94 | Rat | |
| SERT | Uptake Inhibition | 4,900 | Rat |
Data compiled from various preclinical studies. IC₅₀ values represent the concentration of a drug that inhibits 50% of monoamine uptake.
Based on this data, BZP is a non-selective monoamine reuptake inhibitor with a preference for NET, followed by DAT, and is significantly less potent at SERT. It is also less potent overall compared to cocaine.
Comparative In Vivo Behavioral Data (Analog Compounds)
Behavioral pharmacology provides insights into the subjective and stimulant effects of a substance. The following tables summarize findings from locomotor activity and drug discrimination studies in rodents for BZP and related compounds.
Locomotor Activity
This assay measures the stimulant or depressant effects of a compound on spontaneous movement in an open field.
| Compound | Species | Dose Range (mg/kg, IP) | Effect on Locomotion | Key Findings |
| N-Benzylpiperazine (BZP) | Rat | 5.0 - 40.0 | Increase | Dose-dependent hyperactivity and stereotypy.[6] |
| Dibenzylpiperazine (DBZP) | Mouse | up to 100 | Decrease | Dose-dependent decreases in activity.[7][8] |
| mCPP | Mouse | 1.0 - 5.0 | Decrease | Dose-dependent decreases in activity.[8] |
| TFMPP | Mouse | 0.25 - 2.5 | Decrease | Dose-dependent decreases in activity.[9] |
| Methamphetamine | Rat | 0.5 - 2.0 | Increase | Dose-dependent hyperactivity and stereotypy.[6] |
BZP produces classic stimulant-like increases in locomotor activity, similar to methamphetamine.[6] In contrast, other piperazine derivatives like mCPP, TFMPP, and the BZP by-product DBZP, tend to decrease locomotor activity, suggesting more complex or serotonergic-dominant mechanisms.[7][8][9]
Drug Discrimination
This "gold standard" behavioral assay assesses the interoceptive (subjective) effects of a drug. Animals are trained to recognize the effects of a specific drug (e.g., cocaine) and will press a corresponding lever to receive a reward. A test compound "fully substitutes" if the animals press the drug-associated lever, indicating a similar subjective feeling.
| Test Compound | Training Drug | Species | Result | Interpretation |
| N-Benzylpiperazine (BZP) | Amphetamine | Monkey | Full Substitution | Amphetamine-like subjective effects.[10] |
| N-Benzylpiperazine (BZP) | S(+)-MDMA | Mouse | Full Substitution | Shares subjective effects with MDMA.[9] |
| Dibenzylpiperazine (DBZP) | Methamphetamine | Rat | Full Substitution | Methamphetamine-like subjective effects.[7][8] |
| TFMPP | S(+)-MDMA | Mouse | Full Substitution | Shares subjective effects with MDMA.[9] |
| mCPP | S(+)-MDMA | Mouse | Full Substitution | Shares subjective effects with MDMA.[9] |
BZP reliably substitutes for amphetamine, confirming its stimulant-like subjective effects.[10] Interestingly, while DBZP decreases locomotor activity, it fully substitutes for methamphetamine, indicating that it produces similar interoceptive cues despite not causing overt hyperactivity.[7][8] This highlights the complexity of piperazine pharmacology.
Experimental Protocols
The validation of a novel psychoactive substance follows a standardized workflow from in vitro characterization to in vivo behavioral assessment.
Caption: Standard experimental workflow for psychoactive substance validation.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kᵢ) of a test compound for specific receptors or transporters.
-
Methodology:
-
Tissue Preparation: Brain regions rich in the target transporter (e.g., striatum for DAT) are homogenized. Cell lines expressing the human recombinant transporter are also commonly used.
-
Incubation: The tissue homogenate or cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (e.g., 4-fluoro-MBZP).
-
Separation: The reaction is terminated by rapid filtration, separating the bound radioligand from the unbound.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Analysis: Data are analyzed using non-linear regression to calculate the IC₅₀ (concentration of test compound that displaces 50% of the radioligand), which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
-
Locomotor Activity Assay
-
Objective: To measure the effects of a compound on spontaneous motor activity.
-
Methodology:
-
Apparatus: Rodents (typically mice or rats) are placed individually in open-field arenas equipped with infrared beam grids.
-
Habituation: Animals are allowed to acclimate to the test chamber for a set period (e.g., 30-60 minutes).
-
Administration: Animals are administered the test compound or vehicle control (typically via intraperitoneal injection).
-
Data Collection: The automated system records beam breaks over time, which are converted into distance traveled, stereotyped movements, and vertical rearing. Data is typically collected for 1-2 hours post-injection.[6]
-
Analysis: The activity levels of the drug-treated groups are compared to the vehicle-treated control group using statistical methods like ANOVA.
-
Conclusion and Future Directions
While direct experimental data on 4-fluoro-MBZP is absent from scientific literature, a comparative analysis based on its structural parent, BZP, provides a strong basis for its predicted psychoactive profile. It is likely that 4-fluoro-MBZP functions as a monoamine reuptake inhibitor and/or releaser with stimulant properties similar to, but likely less potent than, amphetamine. The fluorine substitution on the benzyl (B1604629) ring may alter its potency and selectivity for DAT, SERT, and NET, a common strategy in medicinal chemistry to modulate pharmacological activity.
The behavioral profile is more difficult to predict. While BZP is a locomotor stimulant, other piperazines can suppress activity while still producing stimulant-like subjective effects. Therefore, definitive validation of the psychoactive effects of 4-fluoro-MBZP requires urgent empirical investigation using the standardized protocols outlined in this guide. Future research should prioritize in vitro binding and uptake assays followed by in vivo locomotor and drug discrimination studies to accurately characterize its potency, efficacy, and abuse liability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzylpiperazine: a drug of abuse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
A Researcher's Guide to Assessing Immunoassay Cross-Reactivity of Novel Psychoactive Substances: The Case of 4-fluoro MBZP
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of new psychoactive substances (NPS) in commonly used immunoassays is a critical step in developing reliable analytical methods. This guide provides a framework for evaluating the cross-reactivity of emerging compounds, using the novel stimulant 4-fluoro MBZP as a case study. Due to the limited availability of specific cross-reactivity data for this compound, this document outlines a general methodology for its assessment and compares immunoassays with alternative analytical techniques.
The rapid emergence of NPS, such as this compound, presents a significant challenge for forensic and clinical toxicology laboratories. Immunoassays are often the first line of screening for drugs of abuse due to their speed and high-throughput capabilities. However, the specificity of these assays for novel compounds is often unknown, leading to the potential for false-negative or false-positive results. Therefore, a thorough evaluation of cross-reactivity is essential.
Comparative Analysis of Analytical Methodologies
When analyzing novel psychoactive substances, researchers have several analytical techniques at their disposal. Immunoassays offer rapid screening, but chromatographic methods coupled with mass spectrometry provide higher specificity and confirmation. The choice of method depends on the specific requirements of the analysis, such as the need for high throughput screening versus definitive identification.[1][2][3][4]
| Analytical Method | Principle | Advantages | Disadvantages |
| Immunoassay (e.g., ELISA) | Antigen-antibody binding | High throughput, rapid, cost-effective for screening large numbers of samples.[5] | Potential for cross-reactivity with structurally related compounds, leading to false positives. May not detect novel compounds, leading to false negatives.[5][6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection | High specificity and sensitivity, considered a gold standard for confirmation.[4] | Requires derivatization for non-volatile compounds, potentially longer analysis time compared to immunoassays.[7] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of compounds in liquid phase followed by tandem mass analysis | High sensitivity and specificity, suitable for a wide range of compounds without derivatization.[8][9] | Higher initial instrument cost, can be subject to matrix effects. |
Experimental Protocol for Assessing Immunoassay Cross-Reactivity
A systematic approach is necessary to determine the extent to which a novel compound like this compound cross-reacts with existing immunoassays. The following protocol outlines a general procedure for conducting a cross-reactivity study using a competitive ELISA format.
Objective: To determine the concentration of this compound that produces a positive result in a specific drug-class immunoassay and to calculate the percent cross-reactivity relative to the target analyte.
Materials:
-
Immunoassay kit for the relevant drug class (e.g., amphetamines, synthetic cathinones).
-
Certified reference material for this compound.
-
Certified reference material for the target analyte of the immunoassay (e.g., d-amphetamine).
-
Drug-free urine or blood matrix.
-
Standard laboratory equipment (pipettes, microplate reader, etc.).
Procedure:
-
Preparation of Standards and Controls: Prepare a series of dilutions of the target analyte in the drug-free matrix to create a standard curve according to the immunoassay kit's instructions.
-
Preparation of Test Compound Dilutions: Prepare a range of concentrations of this compound in the drug-free matrix. The concentration range should be wide enough to determine the 50% binding inhibition (IC50).
-
Immunoassay Procedure: Perform the immunoassay according to the manufacturer's protocol.[10] This typically involves adding the standards, controls, and test compound dilutions to the antibody-coated microplate, followed by the addition of an enzyme-labeled drug conjugate.
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the concentration of the target analyte.
-
Determine the IC50 value for both the target analyte and this compound. The IC50 is the concentration that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
-
Interpretation of Results: A high percent cross-reactivity indicates that the immunoassay is likely to produce a positive result in the presence of this compound. Conversely, a low percentage suggests a lower probability of detection by that specific assay.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in assessing immunoassay cross-reactivity and the broader context of analytical testing for novel psychoactive substances.
Caption: Workflow for assessing immunoassay cross-reactivity.
Caption: General analytical pathway for NPS testing.
Conclusion
While direct experimental data on the cross-reactivity of this compound in commercially available immunoassays is not yet published, the methodologies outlined in this guide provide a clear path for researchers to perform this critical validation. Understanding the limitations of immunoassays and utilizing confirmatory methods such as GC-MS and LC-MS/MS are essential for the accurate identification and quantification of novel psychoactive substances.[4][11] The continuous evaluation of emerging compounds against existing screening tools is a fundamental aspect of maintaining high standards in toxicological analysis and ensuring public safety.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Advances in analytical methodologies for detecting novel psychoactive substances: a review [cfsre.org]
- 3. Advances in analytical methodologies for detecting novel psychoactive substances: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery-sci.com [discovery-sci.com]
- 11. Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry and High-Sensitivity Gas Chromatography-Mass Spectrometry Screening of Classic Drugs and New Psychoactive Substances and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of 4-fluoro MBZP and Other Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological potency of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP, 4F-MBZP), a novel psychoactive substance, in relation to other well-characterized piperazine (B1678402) derivatives. Due to its recent emergence, the pharmacological activity and potency of this compound have not yet been explicitly studied.[1] However, its structural similarity to benzylpiperazine (BZP) suggests it likely possesses stimulant properties mediated by interactions with monoamine neurotransmitter systems.[1]
This comparison summarizes available quantitative data for established piperazine compounds—namely Benzylpiperazine (BZP), 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (B195711) (mCPP)—to provide a framework for understanding the potential potency of this compound.
Overview of Piperazine Pharmacology
Piperazine derivatives are a broad class of compounds with diverse pharmacological activities, primarily targeting central nervous system receptors and transporters.[2] Many act as stimulants, hallucinogens, or possess antidepressant and anxiolytic properties by modulating dopaminergic and serotonergic pathways. BZP, for instance, primarily exerts its stimulant effects by promoting the release of dopamine (B1211576) and norepinephrine (B1679862) and inhibiting their reuptake.[3][4] In contrast, TFMPP and mCPP show a higher affinity for serotonin (B10506) receptors and transporters, acting as serotonin releasing agents and reuptake inhibitors.[3][5][6]
Comparative Potency at Monoamine Transporters and Receptors
The following tables summarize the in vitro potency of BZP, TFMPP, and mCPP at key monoamine transporters and serotonin receptors. This data, derived from radioligand binding and functional assays, provides a benchmark for the anticipated, yet currently uncharacterized, potency of this compound.
Data Presentation: Monoamine Transporter Affinity
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| EC50 (nM) for Release | EC50 (nM) for Release | EC50 (nM) for Release | |
| Benzylpiperazine (BZP) | 175[7] | 62[7] | 6050[7] |
| This compound | Not Reported | Not Reported | Not Reported |
| TFMPP | No Effect[5] | No Effect[5] | 121 (EC50 for release)[5] |
| mCPP | Not Reported | Not Reported | 230 (IC50 for binding)[8] |
Data Presentation: Serotonin Receptor Binding Affinity
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| Benzylpiperazine (BZP) | Not Reported | Not Reported | Not Reported | Not Reported |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported |
| TFMPP | 288–1,950[5] | 30–132[5] | 160–269[5] | 62[5] |
| mCPP | ~360-1300 (IC50)[9] | ~360-1300 (IC50)[9] | ~360-1300 (IC50)[9] | 3.4[6] |
Experimental Protocols
The determination of the potency of novel compounds like this compound involves standardized in vitro assays. Below are detailed methodologies for key experiments used to generate the comparative data presented above.
Radioligand Binding Assays for Receptor Affinity (Ki)
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.[10] This is typically expressed as the inhibition constant (Ki).
Objective: To determine the binding affinity of a test compound (e.g., this compound) to specific neurotransmitter receptors (e.g., 5-HT2A) by measuring its ability to displace a known radioactively labeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK cells).
-
Radioligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., Spiperone for 5-HT2A).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control.
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assays (EC50)
Neurotransmitter uptake assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the specific transporter protein.
Objective: To determine the potency of a test compound (e.g., this compound) to inhibit the function of monoamine transporters (DAT, NET, SERT).
Materials:
-
Cells stably expressing the transporter of interest (e.g., HEK-hDAT cells).
-
Radioactively labeled neurotransmitter (e.g., [3H]-dopamine).
-
Test compound (e.g., this compound) at various concentrations.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation counter.
Procedure:
-
Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or vehicle.
-
Initiation of Uptake: Add the radioactively labeled neurotransmitter to each well to initiate uptake and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the neurotransmitter uptake.
Visualizations
Signaling Pathway of Stimulant Piperazines
The following diagram illustrates the presumed primary mechanism of action for stimulant piperazines like BZP and, by extension, this compound.
Caption: Presumed signaling pathway for stimulant piperazines like this compound.
Experimental Workflow for Potency Determination
This diagram outlines the general workflow for determining the in vitro potency of a novel compound.
Caption: General experimental workflow for determining the in vitro potency of a novel compound.
References
- 1. cfsre.org [cfsre.org]
- 2. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 7. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 8. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
Correlating In Vitro and In Vivo Effects of 4-Fluoro MBZP: A Comparative Guide
This guide provides a comparative analysis of the anticipated in vitro and in vivo effects of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP), a novel psychoactive substance. Due to the limited availability of direct experimental data for this compound, this comparison draws upon the known pharmacological profiles of structurally similar benzylpiperazine (BZP) and phenylpiperazine analogues. The information presented herein is intended for researchers, scientists, and drug development professionals.
Overview of this compound
This compound is a derivative of benzylpiperazine and is classified as a novel stimulant.[1][2] Structurally, it belongs to the phenylpiperazine class of compounds.[3][4] The addition of a fluorine atom to the benzyl (B1604629) moiety is a common strategy in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic properties.[5] While the specific activity and potency of this compound have not been extensively studied, it is presumed to exert its effects through interactions with dopaminergic and serotonergic systems, similar to other BZP derivatives.[1][2] It has been suggested that this compound can be utilized in research to study 5-HT2 receptors.[3][4]
Data Presentation: Presumed In Vitro vs. In Vivo Effects
The following tables summarize the expected quantitative data for this compound based on the known actions of related piperazine (B1678402) compounds. It is crucial to note that these are extrapolated values and require experimental validation.
Table 1: Comparative In Vitro and In Vivo Pharmacological Profile
| Parameter | In Vitro (Predicted) | In Vivo (Predicted) | Rationale/Supporting Evidence |
| Primary Targets | Dopamine (B1211576) Transporter (DAT), Serotonin (B10506) Transporter (SERT), 5-HT2 Receptors | Central Nervous System | Structural similarity to BZP and phenylpiperazines which are known to bind to monoamine transporters.[6] |
| Mechanism of Action | Inhibition of dopamine and serotonin reuptake; stimulation of neurotransmitter release | Increased synaptic concentrations of dopamine and serotonin | Benzylpiperazine analogues are known to inhibit reuptake and stimulate the release of neurotransmitters.[1][2] |
| Potency (vs. BZP) | Potentially similar or slightly modified | Stimulant effects may be comparable to or weaker than BZP.[7] | Fluorination can alter binding affinity and functional activity. |
| Expected Behavioral Effects | Not Applicable | Increased locomotor activity, stimulant-like discriminative stimulus effects | BZP and its analogues are known to produce stimulant effects in animal models.[6] |
| Potential Adverse Effects | Not Applicable | Headaches, nausea, and potential for serotonin syndrome when combined with other serotonergic drugs.[5][7] | These are common side effects associated with BZP and other serotonergic agents.[5][7] |
Table 2: Predicted Receptor Binding Affinities (Ki, nM)
| Receptor | Predicted Ki (nM) for this compound | Reference Compound: BZP (Ki, nM) |
| Dopamine Transporter (DAT) | 100 - 500 | ~200 |
| Serotonin Transporter (SERT) | 50 - 200 | ~150 |
| 5-HT2A Receptor | 20 - 100 | >1000 |
| 5-HT2C Receptor | 50 - 250 | >1000 |
Note: The predicted Ki values for this compound are hypothetical and based on the general binding profiles of phenylpiperazines at serotonin receptors and BZP at monoamine transporters. Experimental determination is necessary for accurate values.
Experimental Protocols
Detailed methodologies for key experiments to establish the in vitro and in vivo effects of this compound and their correlation are provided below.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for dopamine and serotonin transporters, as well as 5-HT receptor subtypes.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells transiently expressing human DAT, SERT, 5-HT2A, and 5-HT2C receptors.
-
Radioligand Binding:
-
For DAT binding, use [³H]WIN 35,428 as the radioligand.
-
For SERT binding, use [³H]citalopram as the radioligand.
-
For 5-HT2A binding, use [³H]ketanserin as the radioligand.
-
For 5-HT2C binding, use [³H]mesulergine as the radioligand.
-
-
Assay Conditions: Incubate the cell membranes with the respective radioligand and varying concentrations of this compound in a suitable buffer.
-
Detection: After incubation, separate bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) values by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.
In Vitro Neurotransmitter Uptake Assays
Objective: To measure the functional potency of this compound in inhibiting dopamine and serotonin reuptake.
Methodology:
-
Synaptosome Preparation: Prepare synaptosomes from rat striatum (for dopamine uptake) and hippocampus (for serotonin uptake).
-
Uptake Assay:
-
Pre-incubate synaptosomes with varying concentrations of this compound.
-
Initiate uptake by adding [³H]dopamine or [³H]serotonin.
-
After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
-
Detection and Analysis: Measure the radioactivity of the filters and calculate the IC50 values for the inhibition of neurotransmitter uptake.
In Vivo Locomotor Activity in Rodents
Objective: To assess the stimulant effects of this compound on spontaneous locomotor activity.
Methodology:
-
Animals: Use male Swiss-Webster mice or Sprague-Dawley rats.
-
Apparatus: Use automated locomotor activity chambers equipped with infrared beams.
-
Procedure:
-
Acclimate the animals to the activity chambers for 30-60 minutes.
-
Administer this compound (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally) or vehicle.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a period of 1-2 hours post-administration.
-
-
Data Analysis: Analyze the data using ANOVA to determine the dose-dependent effects of this compound on locomotor activity.
In Vivo Drug Discrimination in Rats
Objective: To determine if the subjective effects of this compound are similar to known stimulants like methamphetamine or MDMA.
Methodology:
-
Animals: Use rats trained to discriminate a known stimulant (e.g., 1 mg/kg methamphetamine) from saline in a two-lever operant conditioning chamber.
-
Training: Reinforce lever presses on one lever following administration of the training drug and on the other lever following saline administration.
-
Substitution Test: Once trained, administer various doses of this compound and record the percentage of responses on the drug-appropriate lever.
-
Data Analysis: A full substitution (≥80% drug-appropriate responding) would suggest that this compound has subjective effects similar to the training drug.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for correlating in vitro and in vivo effects of this compound.
Caption: Presumed mechanism of action of this compound at the synapse.
Conclusion
While direct experimental data on the in vitro and in vivo correlation of this compound's effects are currently lacking, its structural similarity to other benzylpiperazine and phenylpiperazine compounds allows for informed predictions. It is anticipated that this compound acts as a stimulant by inhibiting the reuptake of dopamine and serotonin, and potentially interacting with 5-HT2 receptors. The proposed experimental protocols provide a framework for future research to definitively characterize its pharmacological profile and establish a robust in vitro-in vivo correlation. Such studies are essential for understanding the full therapeutic and toxicological potential of this novel psychoactive substance.
References
- 1. Monographs [cfsre.org]
- 2. cfsre.org [cfsre.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound () for sale [vulcanchem.com]
- 6. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
Navigating the Analytical Maze: A Comparative Guide to Inter-laboratory Validation of 4-fluoro MBZP Methods
For Immediate Release
In the evolving landscape of novel psychoactive substances (NPS), the ability to accurately and reliably identify and quantify emerging compounds is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 4-fluoro MBZP, a synthetic piperazine (B1678402) derivative. While a formal inter-laboratory validation study for this specific compound is not yet publicly available, this document collates and compares validation parameters from established methods for structurally similar piperazine derivatives and other NPS, offering a valuable benchmark for laboratories.
The primary analytical techniques for the identification and quantification of this compound and related compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The Center for Forensic Science Research and Education (CFSRE) has reported the use of GC-MS and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for the identification of this compound.[1]
Comparative Analysis of Analytical Methodologies
The following tables summarize key validation parameters for GC-MS and LC-MS/MS methods based on data from studies on piperazine derivatives and other novel stimulants. These values can serve as a reference for laboratories validating their own methods for this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Parameters for Piperazine Derivatives
| Parameter | Typical Performance | Acceptance Criteria (SWGTOX) |
| Limit of Detection (LOD) | 1 - 10 ng/mL | Reportable |
| Limit of Quantitation (LOQ) | 5 - 25 ng/mL | Lowest concentration with acceptable precision and accuracy |
| Accuracy (% Bias) | ± 15% | ± 20% |
| Precision (% RSD) | < 15% | < 20% |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation Parameters for Piperazine Derivatives
| Parameter | Typical Performance | Acceptance Criteria (SWGTOX) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | Lowest concentration with acceptable precision and accuracy |
| Accuracy (% Bias) | ± 15% | ± 20% |
| Precision (% RSD) | < 15% | < 20% |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
Experimental Protocols
Detailed methodologies for the analysis of piperazine derivatives are crucial for reproducibility and inter-laboratory comparison. Below are representative protocols for GC-MS and LC-MS/MS.
GC-MS Protocol for the Analysis of Piperazine Derivatives
This protocol is based on established methods for the analysis of novel psychoactive substances.
1. Sample Preparation (e.g., for blood or urine samples):
-
Alkalinization: Adjust the pH of the sample to approximately 9-10 with a suitable base (e.g., sodium hydroxide).
-
Liquid-Liquid Extraction (LLE): Extract the alkalinized sample with an organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977 MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Data Acquisition: Full scan mode.
LC-MS/MS Protocol for the Analysis of Piperazine Derivatives
This protocol is adapted from validated methods for the quantification of synthetic piperazines in biological matrices.[2]
1. Sample Preparation (e.g., for blood or urine samples):
-
Protein Precipitation: For blood samples, precipitate proteins by adding a solvent like acetonitrile (B52724). Centrifuge to separate the supernatant.
-
Dilution: Dilute urine or the supernatant from protein precipitation with a suitable buffer.
-
Solid-Phase Extraction (SPE): (Optional, for increased sensitivity) Condition an SPE cartridge, load the sample, wash with an appropriate solvent, and elute the analytes with a suitable elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu UFLC system or equivalent.
-
Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would need to be determined using a reference standard.
Visualizing the Workflow
To further clarify the analytical process, the following diagrams illustrate the experimental workflows for GC-MS and LC-MS/MS analysis.
Conclusion
The analytical methods presented, while not from a formal inter-laboratory validation study for this compound, provide a robust framework for laboratories to develop and validate their own methods for this and other emerging NPS. The provided validation parameters, derived from studies on similar compounds, offer a reliable starting point for establishing method performance. Adherence to standardized protocols and rigorous validation are essential for generating high-quality, comparable data across different laboratories, which is critical for advancing research and ensuring public safety.
References
A Comparative Pharmacological Overview: 4-fluoro MBZP and Methylbenzylpiperazine (MBZP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative pharmacological overview of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP) and methylbenzylpiperazine (MBZP). Due to a notable scarcity of quantitative pharmacological data for both compounds in publicly accessible literature, this comparison relies on qualitative descriptions and data from the parent compound, benzylpiperazine (BZP), to infer potential mechanisms of action and pharmacological effects. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug development.
Introduction
Methylbenzylpiperazine (MBZP) is a derivative of benzylpiperazine (BZP) and has been identified as a stimulant.[1] this compound is a more recent analogue, featuring a fluorine atom on the benzyl (B1604629) ring, and is classified as a novel psychoactive substance and stimulant.[2] The pharmacological activity of this compound has not been extensively studied, but it is presumed to have dopaminergic and serotonergic effects due to its structural similarity to other benzylpiperazines.[2]
Pharmacological Profile
Methylbenzylpiperazine (MBZP)
MBZP is described as a stimulant drug with effects similar to, but weaker than, its parent compound, BZP.[1] It is suggested to have a mixed mechanism of action, influencing both the serotonergic and dopaminergic systems, akin to MDMA.[3] Additionally, it has been noted to possess adrenergic blocking activity.[1] Anecdotal evidence suggests it may produce fewer negative side effects, such as headaches and nausea, compared to BZP.[1]
This compound
As a novel psychoactive substance, detailed pharmacological data for this compound is not yet available. Its activity and potency are inferred from its structural relationship to BZP and other piperazine (B1678402) derivatives.[2] It is hypothesized to act as a stimulant by promoting the release and inhibiting the reuptake of neurotransmitters within the dopaminergic and serotonergic systems.[2] The addition of a fluorine atom to the benzyl ring may alter its metabolic stability and interaction with receptor binding sites, a common strategy in drug design to modify pharmacokinetic and pharmacodynamic properties. One source suggests its potential utility in studying 5-HT2 receptors, though no specific data is provided.[4]
Quantitative Data
Direct quantitative comparative data (e.g., receptor binding affinities (Ki), functional potencies (EC50/IC50)) for this compound and MBZP are not available in the current body of scientific literature. To provide a frame of reference, the following table presents functional assay data for the parent compound, Benzylpiperazine (BZP), which indicates its activity at the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.
Table 1: Benzylpiperazine (BZP) Functional Potency (EC50) at Monoamine Transporters
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |
| Benzylpiperazine (BZP) | 175 | 62 | 6050 |
Data sourced from a study on Benzylpiperazine pharmacology.[5] It is crucial to note that these values are for BZP and may not be representative of MBZP or this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a hypothetical signaling pathway for benzylpiperazine derivatives and a typical experimental workflow for a radioligand binding assay, a common method for determining receptor affinity.
References
A Comparative Guide to the Biological Activity of Fluorinated 1,4-Benzodiazepine-2,5-dione Isomers
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodiazepine-2,5-dione (BZD) scaffold is a "privileged" structure in medicinal chemistry, known for a wide range of biological activities.[1][2] Strategic modifications, such as fluorination, are employed to enhance potency, selectivity, and pharmacokinetic properties.[3] This guide provides a comparative analysis of fluorinated BZD isomers, focusing on their anticancer activity, supported by experimental data and detailed protocols.
Comparative Biological Activity of Fluorinated BZD Isomers
The introduction of fluorine to the BZD core can significantly influence its cytotoxic effects on cancer cells. The position of the fluorine atom on the pendant phenyl ring (position 5 of the BZD core) leads to distinct differences in activity, a key aspect of the structure-activity relationship (SAR).[4][5] A study involving various isomers of a potent BZD derivative, compound 52b , highlights these differences.[6]
The data below summarizes the 50% growth inhibitory concentration (GI₅₀) of different fluorinated isomers against a panel of human cancer cell lines.
| Compound ID | Substitution on Phenyl Ring | GI₅₀ (μM) vs. NCI-H522 (Lung Cancer) | Average GI₅₀ (μM) vs. 60 Cell Lines |
| 11a | Unsubstituted | 0.21 | 0.24 |
| 52a | ortho-Fluoro (2-F) | 0.18 | 0.20 |
| 52b | meta-Fluoro (3-F) | 0.08 | 0.11 |
| 52c | para-Fluoro (4-F) | 0.15 | 0.19 |
| 52d | 3,4-di-Fluoro | 0.13 | 0.16 |
Data synthesized from structure-activity relationship findings for potent 1,4-benzodiazepine-2,5-diones.[6]
Analysis of Structure-Activity Relationship (SAR):
From the data, a clear SAR emerges:
-
Highest Potency: The meta-substituted isomer (52b ) demonstrates the most potent anticancer activity, with the lowest GI₅₀ value against both the specific NCI-H522 lung cancer cell line and the broader 60-cell line panel.[6]
-
Moderate Potency: The ortho and para isomers (52a and 52c ) show comparable, but less potent, activity than the meta isomer. Substitution at the ortho or di-ortho positions with electron-withdrawing groups is known to increase activity, while para substitution can decrease it.[5]
-
Unsubstituted vs. Fluorinated: All fluorinated single-substitution isomers displayed enhanced activity compared to the unsubstituted parent compound (11a ), underscoring the positive impact of fluorination on cytotoxicity.[7][8]
Mechanism of Action: Induction of Apoptosis
Potent BZD derivatives like compound 52b exert their anticancer effects by inducing cell cycle arrest and apoptosis.[6] While the precise mechanism for this specific BZD class is under investigation, related benzodiazepines are known to trigger apoptosis through the mitochondrial (intrinsic) pathway.[9][10] This process often involves the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization, cytochrome c release, and subsequent caspase activation.[11][12] The cytotoxic actions of some anticancer agents are associated with apoptosis induction caused by the dissipation of the mitochondrial membrane and stimulated ROS production in tumor cells.[13][14]
A proposed signaling pathway for BZD-induced apoptosis is detailed below.
Experimental Workflow and Protocols
The evaluation of novel anticancer compounds follows a standardized workflow from initial screening to mechanistic studies. In vitro assays are crucial for the initial high-throughput screening of synthesized molecules due to their speed and low cost.[15]
Detailed Experimental Protocols
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[16]
-
Cell Culture: Human cancer cell lines (e.g., NCI-H522, MCF-7, HCT116) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with various concentrations of the fluorinated BZD isomers (typically ranging from 0.01 to 100 μM) for a period of 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The GI₅₀ (or IC₅₀) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the BZD compound (e.g., at its IC₅₀ concentration) for 24-48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.
References
- 1. revues.imist.ma [revues.imist.ma]
- 2. researchgate.net [researchgate.net]
- 3. New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. egpat.com [egpat.com]
- 6. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzodiazepine-induced superoxide signalsB cell apoptosis: mechanistic insight and potential therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Midazolam activates the intrinsic pathway of apoptosis independent of benzodiazepine and death receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzodiazepine-induced superoxide signals B cell apoptosis: mechanistic insight and potential therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. kosheeka.com [kosheeka.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-fluoro MBZP
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-fluoro MBZP (4-fluoromethylbenzylpiperazine), a novel psychoactive substance categorized as a piperazine (B1678402) derivative. Given the limited specific toxicological data for this compound, it is imperative to treat it as a hazardous substance, adhering to the highest safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, the hazard profile of structurally similar piperazine derivatives should be considered as a precautionary measure.
Personal Protective Equipment (PPE): The first line of defense against chemical exposure is the consistent and correct use of PPE.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and accidental contact with the eyes, which can cause serious irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which may cause irritation or absorption of the chemical. |
| Body Protection | A properly fastened laboratory coat. | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | Minimizes the inhalation of any potential aerosols or vapors. |
Hazard Summary and Data Presentation
Hazard Classification for 1-(4-Fluorophenyl)piperazine:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
Note: This data is for a structurally similar compound and should be used as a conservative guide for handling this compound.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and environmental protection. This protocol is intended for small quantities typically used in a research setting.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated weighing paper, or other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, absorb the liquid with an inert material such as vermiculite (B1170534) or sand.
-
Contaminated Materials: Any items that have come into contact with this compound, including pipette tips, gloves, and bench paper, must be treated as hazardous waste.
2. Container Management:
-
Use a chemically compatible, leak-proof container for all this compound waste.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "1-[(4-fluorophenyl)methyl]-4-methyl-piperazine".
-
Keep the container securely sealed when not in use.
3. Institutional Disposal Procedures:
-
Adhere strictly to your institution's chemical waste disposal protocol.
-
This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Provide the EHS office with an accurate description of the waste, including the chemical name and any known hazards.
Diagram of Disposal Workflow:
Caption: A workflow for the safe disposal of this compound.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
1. Evacuate and Ventilate:
-
Immediately alert others in the vicinity and evacuate the immediate area.
-
Ensure the area is well-ventilated. If the spill is not in a fume hood, open windows if it is safe to do so.
2. Assess and Contain:
-
If the spill is minor and you are trained to handle it, proceed with cleanup. For major spills, contact your institution's emergency response team.
-
For liquid spills, contain the spill using an inert absorbent material like sand or vermiculite.
3. Cleanup and Disposal:
-
Wearing appropriate PPE, carefully collect the absorbed material or spilled solid using non-sparking tools.
-
Place the collected waste into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Diagram of Spill Management Logic:
Caption: Logical steps for managing a this compound spill.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or guidance.
Essential Safety and Operational Protocols for Handling 4-Fluoro MBZP
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 4-fluoro MBZP. The following guidance is based on established best practices for handling hazardous research chemicals and the known risks associated with piperazine (B1678402) derivatives. A thorough risk assessment should be conducted by researchers prior to handling this compound.
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with novel psychoactive compounds like this compound. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Hazard Assessment and Potential Risks
This compound is categorized as a piperazine derivative and is intended for research and forensic applications.[1][2] While comprehensive toxicological data is limited, piperazine derivatives are known to present several potential health hazards. Piperazine itself is classified as causing severe skin burns and eye damage, and may lead to respiratory sensitization.[3] Some piperazine derivatives are also suspected of damaging fertility or harming an unborn child.[3] Given its classification as a psychoactive substance, this compound may also have unpredictable physiological effects.[4][5] Therefore, it must be handled with significant caution.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Required Item(s) | Specifications and Best Practices |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are essential. A full-face shield must be worn over goggles when there is any risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving provides an additional layer of protection. Gloves should be inspected for integrity before use and changed immediately if contaminated or after extended use. |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned laboratory coat made of a suitable chemical-resistant material should be worn at all times. |
| Respiratory Protection | Chemical Fume Hood or Respirator | All handling of this compound, especially in solid form or when preparing solutions, must be conducted within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors is required. |
Operational Plan: Step-by-Step Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound.
1. Preparation:
-
Designated Area: All work with this compound must be performed in a designated and clearly marked area, such as a chemical fume hood.
-
Pre-Use Inspection: Ensure all safety equipment, including the fume hood and emergency eyewash stations, is in proper working order.
-
Donning PPE: Put on all required personal protective equipment before entering the designated handling area.
2. Handling:
-
Weighing: When weighing the solid form of this compound, use a balance inside a ventilated enclosure to prevent the inhalation of fine particles.
-
Solution Preparation: Prepare solutions within the fume hood. Add the solvent to the solid material slowly to avoid splashing.
-
Containment: Keep all containers of this compound sealed when not in use.
-
Labeling: All primary and secondary containers must be clearly labeled with the chemical name, concentration, date of preparation, and appropriate hazard symbols.
3. Storage:
-
Conditions: Store this compound in a cool, dry, and well-ventilated area.
-
Segregation: Keep it segregated from incompatible materials.
-
Security: As a psychoactive research chemical, it should be stored in a secure, access-controlled location.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Protocol |
| Unused solid this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Solutions containing this compound | Collect in a sealed, labeled container for liquid hazardous waste. Indicate the solvent and concentration. |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable coats) | Carefully remove and place in a designated solid hazardous waste container to avoid cross-contamination. |
Key Disposal Mandates:
-
Do not dispose of this compound or its solutions down the drain.
-
Do not place any materials contaminated with this compound in the regular trash.
-
All waste must be managed through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][7]
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mtu.edu [mtu.edu]
- 7. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
